N-methylpyridine-2-carboxamide
Description
Contextual Significance of the Pyridine (B92270) Carboxamide Scaffold in Chemical and Biological Sciences
The pyridine ring is a fundamental structural unit found in a vast array of synthetic compounds and natural products, making it a "privileged scaffold" in medicinal chemistry. dovepress.com Its presence in numerous pharmaceutical agents underscores its importance. When combined with a carboxamide group, the resulting pyridine carboxamide scaffold offers a versatile platform for developing new molecules with diverse biological activities. dovepress.combohrium.com
The nitrogen atom in the pyridine ring and the amide functionality provide key sites for molecular interactions, such as hydrogen bonding and coordination with metal ions. mdpi.com This has led to the exploration of pyridine carboxamides in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their potential as antihyperlipidemic agents, with some compounds showing the ability to lower total cholesterol and plasma phospholipids. dovepress.com In the realm of infectious diseases, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) scaffold has been explored for its potential against Mycobacterium tuberculosis. acs.org Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed as potent antituberculosis agents, effective against drug-resistant strains. nih.gov
The utility of the pyridine carboxamide scaffold also extends to neurodegenerative diseases. Derivatives have been developed as γ-secretase modulators for potential use in Alzheimer's disease and as M1 positive allosteric modulators (PAMs) for treating cognitive deficits. nih.govnih.gov The ability of these scaffolds to interact with biological targets like enzymes and receptors makes them valuable tools in drug discovery and development. smolecule.com Beyond medicine, pyridine carboxamides are also employed as ligands in coordination chemistry, forming complexes with various transition metals. mdpi.comvulcanchem.com
Overview of Research Trajectories for N-Methylpyridine-2-carboxamide and its Derivatives
Research involving this compound has progressed along several key trajectories, including its synthesis, coordination chemistry, and the development of its derivatives for therapeutic applications.
The synthesis of this compound and its substituted analogs can be achieved through various chemical routes. A common method involves the reaction of a pyridine-2-carboxylic acid derivative with methylamine (B109427). For example, 2-picolinic acid can be reacted with thionyl chloride to form the acyl chloride, which is then reacted with an aqueous methylamine solution. google.com Another approach uses coupling agents like 1,1'-Carbonyldiimidazole (CDI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to facilitate the amide bond formation between the carboxylic acid and methylamine. chemicalbook.com These synthetic methodologies allow for the creation of a library of derivatives with modifications on the pyridine ring or the amide group for structure-activity relationship (SAR) studies. ukm.my
In coordination chemistry, this compound acts as a versatile ligand. It can coordinate to metal ions as a neutral bidentate N,O-donor ligand. researchgate.netiucr.org A notable example is its use in forming complexes with rhenium(I) tricarbonyl cores. researchgate.netiucr.orgiucr.org The resulting complexes, such as tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I), have been structurally characterized using single-crystal X-ray diffraction. researchgate.netiucr.org In these complexes, the rhenium(I) center is typically in a distorted octahedral environment, coordinated by the nitrogen and oxygen atoms of the this compound ligand. researchgate.netiucr.orgiucr.org The study of such complexes is driven by their interesting photophysical and photochemical properties, with potential applications in medicine. iucr.org
The development of derivatives based on the this compound core has yielded compounds with significant biological activities.
Oncology : A derivative, 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (also known as AZD5305), has been identified as a highly selective and potent PARP1 inhibitor and DNA trapper. researchgate.net This selectivity for PARP1 over PARP2 is a significant area of research, as it may lead to reduced hematological toxicity, a common side effect of less selective PARP inhibitors. researchgate.net
Neuroscience : In the context of Alzheimer's disease, a derivative named 5-{8-[(3,4'-Difluoro[1,1'-biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-methylpyridine-2-carboxamide showed high potency as a γ-secretase modulator, leading to a reduction in brain Aβ42 levels in animal models. nih.gov
Immunology : N-methyl nicotinamide (B372718), a related isomer, served as a starting point for developing highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a key enzyme in the signaling of pro-inflammatory cytokines. nih.gov This work led to potent and selective molecules that demonstrated efficacy in a mouse model of colitis. nih.gov
Antimicrobials : Researchers have synthesized series of 4-[4-[{(substituted phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide derivatives and evaluated their antibacterial and antifungal activities. ijpbs.com Some of these compounds exhibited moderate activity against various bacterial and fungal strains. ijpbs.com
Current Research Landscape and Knowledge Gaps Pertaining to the Compound
The current research landscape for this compound and its derivatives is active, particularly in the field of medicinal chemistry. The focus is largely on the design and synthesis of novel derivatives with optimized potency, selectivity, and pharmacokinetic properties for specific biological targets.
Despite the progress, several knowledge gaps remain:
Mechanism of Action : While derivatives have shown efficacy in various models, the precise molecular mechanisms of action are not always fully elucidated. For example, while some 3-aminothieno[2,3-b]pyridine-2-carboxamide analogs show activity against a specific strain of M. tuberculosis, further work is needed to confirm the target and explore the structure-activity relationship more broadly. acs.org
Selectivity Profiles : Achieving high selectivity for a specific biological target while avoiding off-target effects is a major challenge. The development of the PARP1-selective inhibitor AZD5305 is a significant step, but there is a continuing need to develop selective inhibitors for other targets. researchgate.net For instance, initial hits for TYK2 inhibitors based on a nicotinamide scaffold were poorly selective, requiring extensive optimization. nih.gov
Translational Potential : While many studies report promising in vitro activity and efficacy in animal models, the translation of these findings into clinical candidates is a significant hurdle. There is a gap between the large number of published compounds and those that advance to clinical trials.
Exploration of New Therapeutic Areas : The existing research has concentrated on areas like oncology, neuroscience, and infectious diseases. The versatile nature of the pyridine carboxamide scaffold suggests that its potential in other therapeutic areas may be underexplored. upf.edu
Understanding Disparities : Research into how genetic variations between different populations might affect the efficacy of drugs based on this scaffold is limited. For example, understanding the interplay between PARP, androgen receptor signaling, and genetic factors in different ethnic groups with prostate cancer represents a significant knowledge gap. aacrjournals.org Filling these gaps could lead to more personalized and effective treatments.
Future research will likely focus on addressing these gaps through a combination of synthetic chemistry, computational modeling, structural biology, and comprehensive biological testing to fully harness the therapeutic potential of this compound and its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXAUIXTYRHFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483502 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-78-1 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridine-2-carboxamide | |
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Synthetic Methodologies and Chemical Transformations of N Methylpyridine 2 Carboxamide and Its Derivatives
Established Synthetic Routes for N-Methylpyridine-2-carboxamide
The synthesis of this compound can be accomplished through several well-established chemical pathways. These routes often begin with readily available pyridine (B92270) precursors and utilize fundamental organic reactions such as acylation and condensation to construct the target amide functionality.
Multi-step Syntheses from Pyridine Precursors
A common and reliable approach to synthesizing this compound involves a multi-step sequence starting from picolinic acid (pyridine-2-carboxylic acid). This method is advantageous as it utilizes a commercially available starting material and proceeds through well-understood reaction intermediates.
A representative multi-step synthesis is outlined below:
Activation of the Carboxylic Acid : The synthesis typically begins with the activation of the carboxylic acid group of picolinic acid. This is often achieved by converting it into a more reactive species, such as an acyl chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). mdpi.comnih.gov The reaction of picolinic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields 2-pyridinecarbonyl chloride. nih.gov
Amidation : The resulting acyl chloride is a highly reactive intermediate that is not typically isolated. It is reacted in situ with methylamine (B109427) (CH₃NH₂) to form the desired this compound. mdpi.com The methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. This reaction is generally carried out in an inert solvent and may include a base to neutralize the hydrochloric acid (HCl) byproduct.
This sequential approach allows for a controlled and high-yielding synthesis of the target compound.
Table 1: Example of a Multi-step Synthesis from a Pyridine Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Picolinic Acid | Thionyl chloride (SOCl₂), DMF (cat.) | 2-Pyridinecarbonyl chloride | Activation of the carboxylic acid |
Condensation Reactions in this compound Synthesis
Condensation reactions provide a more direct method for the synthesis of amides by forming a bond between a carboxylic acid and an amine with the elimination of a water molecule. While this can be achieved by heating the reactants, the conditions are often harsh. Therefore, coupling agents are typically employed to facilitate the reaction under milder conditions.
For the synthesis of this compound, picolinic acid is reacted directly with methylamine in the presence of a peptide coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents have been developed for amide synthesis. This approach is a cornerstone of modern organic synthesis due to its efficiency and broad applicability. nih.gov
Acyl Chloride Methods in Carboxamide Synthesis
The use of acyl chlorides is a classic and highly effective method for the synthesis of carboxamides. researchgate.netderpharmachemica.com This method, as briefly described in the multi-step synthesis, hinges on the high reactivity of the acyl chloride intermediate.
The general process involves two main steps:
Formation of the Acyl Chloride : Picolinic acid is converted to picolinoyl chloride. Besides thionyl chloride, other reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can also be used for this transformation. libretexts.org The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.orgkhanacademy.org
Reaction with Amine : The crude or purified picolinoyl chloride is then treated with methylamine. mdpi.com Pyridine is often added to the reaction mixture to act as a base, scavenging the HCl produced during the reaction. researchgate.net This prevents the protonation of the methylamine, which would render it non-nucleophilic.
This method is widely used due to its reliability and the commercial availability of the necessary reagents.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound is of significant interest for modulating the compound's chemical and physical properties. This is achieved by introducing various functional groups onto the pyridine ring.
Derivatization Strategies for Structural Modification
Derivatization strategies focus on modifying the core structure of this compound to create a library of related compounds. nih.govresearchgate.net These modifications can be introduced either by starting with an already substituted pyridine precursor or by functionalizing the this compound molecule itself.
One common strategy involves starting with a substituted picolinic acid. For instance, a chloro- or bromo-substituted picolinic acid can be carried through the synthetic sequences described above to yield the corresponding halogenated this compound derivative. These halogenated derivatives can then serve as precursors for further modifications, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Another approach is the direct functionalization of the pyridine ring of a pre-formed picolinamide (B142947). For example, derivatives can be prepared by reacting a key intermediate like 4-(4-aminophenylamino)-N-methylpicolinamide with various substituted benzoyl chlorides to yield a series of novel compounds. mdpi.com
Table 2: Examples of Derivatization Strategies
| Starting Material | Reagent | Product Type |
|---|---|---|
| 4-Chloro-picolinic acid | 1. SOCl₂2. CH₃NH₂ | 4-Chloro-N-methylpyridine-2-carboxamide |
Regioselective Synthesis Approaches
Regioselectivity, the control of the position of chemical modification, is a critical aspect of synthesizing substituted pyridine derivatives. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the preferred sites for electrophilic and nucleophilic attack.
For pyridine itself, electrophilic substitution is difficult and typically occurs at the 3- and 5-positions. Nucleophilic substitution, on the other hand, is favored at the 2-, 4-, and 6-positions. The presence of the N-methylcarboxamide group at the 2-position further influences the regioselectivity of subsequent reactions through its electronic and steric effects.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. In the context of this compound, the amide group can act as a directed metalating group (DMG). Treatment with a strong base, such as an organolithium reagent, can selectively deprotonate the pyridine ring at the position adjacent to the amide group (the 3-position). The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this specific position.
Alternative approaches might involve the synthesis of pyridines from acyclic precursors, where the substitution pattern is established before the ring is formed. baranlab.org For example, the ring transformation of functionalized 2H-pyran-2-ones with benzamide (B126) has been shown to be a regioselective route to 2,6-diarylpyridines. rsc.org Such condensation and cycloaddition strategies allow for precise control over the placement of substituents on the final pyridine ring. baranlab.org
Process Optimization and Green Chemistry in this compound Production
The production of this compound and its derivatives is increasingly benefiting from advancements in process optimization and the principles of green chemistry. These efforts aim to enhance reaction efficiency, reduce waste, and develop more sustainable manufacturing processes.
Improvements in Reaction Efficiency and Yield
The optimization of synthetic protocols for N-amidation reactions is crucial for improving the efficiency and yield of this compound. Research into related amide syntheses demonstrates that careful control over reaction parameters such as solvent, temperature, reagent concentration, and reaction time can lead to significant improvements.
One study on the amidation of cinnamic acid found that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling reagent in anhydrous tetrahydrofuran (B95107) (THF) at 60°C for 150 minutes provided an optimal yield of 93.1%. analis.com.my The molar ratio of the carboxylic acid to the amine to the coupling reagent was also a critical factor, with a 1:1:1.5 ratio proving most effective. analis.com.my Prolonging the reaction time did not necessarily increase the yield and could lead to compound degradation. analis.com.my
Similarly, the synthesis of various this compound derivatives has been achieved with moderate to good yields, ranging from 70-88%, through methods like the acyl chloride reaction. ukm.edu.my Further optimization of these existing methods by adjusting temperature or catalyst loading can lead to even higher yields and shorter reaction times. For instance, in a different amide synthesis, increasing the reaction temperature from ambient to 80°C resulted in a 70% yield where previously no product was obtained. researchgate.net A subsequent increase in catalyst amount further improved the yield and reduced the reaction time. researchgate.net
These findings highlight a systematic approach to enhancing the production of this compound, where each parameter is fine-tuned to achieve maximum output.
Table 1: Optimization of Amide Synthesis Reaction Conditions
| Parameter | Condition Studied | Observation | Reference |
|---|---|---|---|
| Temperature | Increase from ambient to 80°C | Yield increased to 70% from no reaction. | researchgate.net |
| Reagent Concentration | 1:1:1.5 (acid:amine:EDC.HCl) | Optimal molar ratio for a 93.1% yield. | analis.com.my |
| Reaction Time | 150 minutes | Achieved the highest product yield (93.1%); longer times led to degradation. | analis.com.my |
| Solvent | Anhydrous THF | Identified as the optimal solvent for the EDC.HCl mediated coupling. | analis.com.my |
| Catalyst Loading | Increase from 1.5 eq. to 30 mg | Led to an increase of yield in lesser reaction time. | researchgate.net |
Application of Continuous Flow Chemistry
Continuous flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients and their intermediates, including this compound. This technology replaces traditional batch reactors with a system of pumps and tubes, offering superior control over reaction parameters, enhanced safety, and potential for automation. mdpi.comresearchgate.net
The synthesis of structurally similar compounds has demonstrated the advantages of flow processing. For example, a multi-step continuous platform for producing mepivacaine, which includes an amide coupling step, highlights the benefits. unibe.ch The use of flow chemistry allows for operations at temperatures and pressures that would be hazardous in large-scale batch reactors, thanks to excellent heat and mass transfer. researchgate.netunibe.ch In one instance, a flow process for the α-methylation of pyridines, potential precursors, was shown to be superior to batch processes by reducing reaction times, increasing safety, and minimizing waste. nih.gov
In a continuous flow setup for a hydrogenation process, parameters such as temperature, pressure, and flow rate were precisely controlled to optimize conversion and selectivity. mdpi.com A lower flow rate, corresponding to a longer residence time, generally leads to higher conversion. mdpi.com This level of control is instrumental in minimizing byproduct formation and simplifying purification. The machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide, another related molecule, from the corresponding nitrile showcases the seamless integration of reaction and purification steps, which is a key advantage of this technology. beilstein-journals.org
Table 2: Comparison of Batch vs. Continuous Flow Processing for Related Syntheses
| Feature | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Reaction Time | Often longer (hours) | Significantly shorter (minutes) | nih.gov |
| Safety | Risks associated with scaling up exothermic reactions or handling hazardous reagents. | Inherently safer due to small reaction volumes and superior heat control. | researchgate.netunibe.ch |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and residence time. | mdpi.com |
| Waste/Byproducts | Can generate significant waste and byproducts. | Reduced waste and improved selectivity lead to cleaner reaction profiles. | nih.gov |
| Scalability | Scaling up can be challenging and require re-optimization. | Easier to scale up by running the system for longer periods ("scaling out"). | mdpi.com |
Development of Greener Synthetic Pathways
The development of greener synthetic pathways for this compound aligns with the twelve principles of Green Chemistry, which promote waste reduction, use of safer chemicals, and energy efficiency. nih.gov A key focus is the replacement of hazardous solvents and reagents with more environmentally benign alternatives.
Solvent selection plays a critical role in the environmental impact of a chemical process. unibo.it Traditional dipolar aprotic solvents like dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are effective but pose chronic toxicity issues. nih.gov Green chemistry encourages the use of bio-based solvents with lower environmental hazards, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been successfully used in amide coupling reactions. unibe.chnih.gov
Another green approach is the development of solvent- and halide-free reactions. A novel, atom-economical synthesis of pyridine-2-yl substituted ureas, which are structurally related to amides, was developed using pyridine N-oxides and dialkylcyanamides without any solvent. rsc.org This method avoids the use of chlorinated solvents and toxic reagents like phosgene (B1210022), significantly reducing halide-containing waste. rsc.org The reaction proceeds with high (63–92%) yields, showcasing a highly efficient and green alternative to traditional methods. rsc.org Such strategies could be adapted for the synthesis of this compound, contributing to a more sustainable pharmaceutical industry.
Table 3: Green Chemistry Alternatives in Amide Synthesis
| Conventional Method | Greener Alternative | Advantage | Reference |
|---|---|---|---|
| Use of hazardous solvents (e.g., DMF, DMAc) | Bio-based solvents (e.g., 2-MeTHF) | Reduced environmental hazard and toxicity. | nih.gov |
| Reactions in organic solvents | Solvent-free reaction conditions | Eliminates solvent waste, simplifies purification. | rsc.org |
| Use of phosgene or hazardous isocyanates | Direct C-H functionalization of pyridine N-oxides | Avoids highly toxic reagents and halide-containing waste; atom-economical. | rsc.org |
| Atom-inefficient reagents (e.g., 2-picoline-borane) | Use of formic acid as a reducing agent in water | Eliminates the need for inefficient and hazardous reagents. | unibe.ch |
Spectroscopic and Structural Characterization Studies of N Methylpyridine 2 Carboxamide
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
While a specific, publicly available FT-IR spectrum for N-methylpyridine-2-carboxamide is not readily found in the literature, the expected characteristic absorption bands can be predicted based on its structure and data from analogous compounds. The key functional groups—a secondary amide and a pyridine (B92270) ring—would produce distinct signals. The C=O (carbonyl) stretching vibration of the amide group is typically a strong, prominent band, expected to appear in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the N-methyl group would be observed just below 3000 cm⁻¹. The C-N stretching of the amide and various bending and stretching vibrations of the pyridine ring would contribute to a complex fingerprint region, typically between 1600 cm⁻¹ and 600 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Amide C=O Stretch | 1650 - 1680 | Strong |
| Pyridine Ring C=C & C=N Stretches | 1400 - 1600 | Medium-Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy Applications
FT-Raman spectroscopy provides complementary information to FT-IR. Specific experimental FT-Raman data for this compound is scarce in published literature. However, one would expect strong signals for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. The carbonyl (C=O) stretch would also be visible, though typically weaker than in the IR spectrum. The C-H stretching vibrations of both the aromatic ring and the methyl group would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum of this compound would provide distinct signals for each unique proton environment. The spectrum would feature four signals corresponding to the protons on the pyridine ring and one signal for the N-methyl group protons. The pyridine protons, being in an aromatic system, would appear in the downfield region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the definitive assignment of their positions on the ring. The N-methyl group would appear as a sharp singlet in the upfield region (around δ 2.8-3.2 ppm) due to the three equivalent protons. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.5 | Doublet (d) |
| Pyridine H-3 | ~8.2 | Doublet (d) |
| Pyridine H-4 | ~7.8 | Triplet (t) |
| Pyridine H-5 | ~7.4 | Triplet (t) |
| N-CH₃ | ~3.0 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) for Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals would be expected, one for each unique carbon atom. The carbonyl carbon of the amide group would be the most downfield signal, typically appearing around δ 165-170 ppm. The five carbons of the pyridine ring would have signals in the aromatic region (δ 120-150 ppm). The carbon of the N-methyl group would appear furthest upfield, generally in the range of δ 25-30 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~166 |
| Pyridine C-2 | ~152 |
| Pyridine C-6 | ~148 |
| Pyridine C-4 | ~137 |
| Pyridine C-3 | ~126 |
| Pyridine C-5 | ~122 |
Mass Spectrometry (MS) Techniques in Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula of this compound is C₇H₈N₂O, giving it a molecular weight of approximately 136.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 136. Subsequent fragmentation could involve characteristic losses. Common fragmentation pathways for such a molecule would include the cleavage of the amide bond, potentially leading to fragments corresponding to the picolinoyl cation (m/z 106) or the N-methylaminocarbonyl fragment. Loss of the methyl group or other small neutral molecules could also be observed, providing further confirmation of the compound's structure.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [C₇H₈N₂O]⁺ | 136 | Molecular Ion (M⁺) |
| [C₆H₄NO]⁺ | 106 | Loss of methylamine (B109427) |
Single-Crystal X-Ray Diffraction (SXRD) for Molecular Structure Determination
Single-crystal X-ray diffraction (SXRD) is a definitive analytical technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. mdpi.com Studies on this compound and its coordination complexes have utilized SXRD to elucidate their three-dimensional structures and packing in the solid state.
Analysis of Crystal Systems and Space Groups
The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For complexes involving this compound and related pyridine-carboxamide ligands, crystallographic studies have revealed a variety of crystal systems and space groups, indicating diverse packing arrangements influenced by the central metal ion and other coordinated ligands.
A notable example is the tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I) complex, which has been shown to crystallize in at least two different polymorphic forms. One polymorph adopts the monoclinic crystal system with the space group P2₁/n. nih.govresearchgate.net This contrasts with a previously identified polymorph of the same complex, which crystallizes in the triclinic system with the space group P-1. researchgate.net
The diversity in crystal structures is common for this class of compounds. For instance, the related compound 2-pyridinecarboxamide crystallizes in the monoclinic system with the space group P2₁/n. scirp.org Other coordination complexes involving substituted pyridine ligands have been found to crystallize in orthorhombic systems, with space groups such as P2₁2₁2₁ and Pbcn. mdpi.comrsc.org This structural variability highlights how modifications to the ligand or coordination environment can significantly impact the resulting crystal lattice.
| Parameter | Polymorph 1 | Polymorph 2 |
|---|---|---|
| Compound | [Re(NCS)(C₇H₈N₂O)(CO)₃] | [Re(NCS)(C₇H₈N₂O)(CO)₃] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
Intermolecular Interactions and Hydrogen Bonding Networks
In the monoclinic polymorph of the tricarbonyl(this compound)(thiocyanato)rhenium(I) complex, the crystal packing is stabilized by a three-dimensional network formed through intermolecular N—H⋯S and C—H⋯S hydrogen bonds. nih.govresearchgate.net The amide proton acts as a hydrogen bond donor to the sulfur atom of the thiocyanate (B1210189) ligand on an adjacent molecule, creating robust linkages.
Studies of structurally related pyridine carboxamides reveal a broader range of possible interactions. Conventional N—H⋯O and N—H⋯N hydrogen bonds are commonly observed, often forming one-dimensional chains or two-dimensional sheets. scirp.orgnih.gov For example, 2-pyridinecarboxamide forms infinite one-dimensional chains through N—H⋯O interactions. scirp.org In addition to conventional hydrogen bonds, weaker, unconventional interactions such as C—H⋯O and π-stacking involving the pyridine rings also play a crucial role in the crystal packing of similar compounds. researchgate.net These varied interactions demonstrate the capacity of the pyridine-carboxamide scaffold to form complex and stable supramolecular assemblies.
| Interaction Type | Description | Example Compound Context |
|---|---|---|
| N—H⋯S | Hydrogen bond between the amide proton and a sulfur atom. | Links neighboring molecules in a Rhenium(I) complex of this compound. nih.govresearchgate.net |
| C—H⋯S | Weak hydrogen bond involving a carbon-bound hydrogen and a sulfur atom. | Contributes to the 3D network in the Rhenium(I) complex. nih.govresearchgate.net |
| N—H⋯O | Conventional hydrogen bond between an amide proton and a carbonyl oxygen. | Forms infinite chains in solid-state 2-pyridinecarboxamide. scirp.org |
| π–π Stacking | Interaction between aromatic pyridine rings of adjacent molecules. | Observed in various substituted pyridine carboxamides, contributing to crystal packing. nih.govresearchgate.net |
Polymorphism Studies of this compound Complexes
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences. Complexes of this compound have been shown to exhibit this phenomenon.
A clear example is provided by the tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I) complex. nih.govresearchgate.net A second polymorph of this compound has been isolated and structurally characterized. nih.govresearchgate.net The new form crystallizes in the monoclinic space group P2₁/n, which is distinct from the previously reported triclinic polymorph (space group P-1). researchgate.net The existence of these two polymorphs demonstrates that different crystallization conditions can lead to different packing arrangements of the same complex molecule.
This behavior is not uncommon for coordination compounds involving pyridine-amide ligands. For instance, two polymorphic forms have been identified for bis(picolinamide-N,O)-bis-(thiocyanato-N)zinc(II), where slight differences in the molecular structure lead to different packing within the unit cell. researchgate.net Similarly, certain zinc(II) and cobalt(II) complexes with 2-chloropyridine (B119429) have been found to crystallize as two different polymorphs, with investigations revealing that one form is thermodynamically stable at room temperature while the other is metastable. rsc.org These studies underscore the importance of screening for polymorphism in characterizing new materials based on this compound and its analogues.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. elte.hu The absorption of photons in this energy range promotes valence electrons from a lower-energy ground state orbital to a higher-energy excited state orbital. pharmatutor.org For this compound, the presence of both π-bonds and atoms with non-bonding lone pair electrons gives rise to characteristic electronic transitions.
The molecular structure of this compound contains two primary chromophores (light-absorbing groups): the pyridine ring and the carboxamide group (-C(O)NH-). shu.ac.uk These functionalities are responsible for the compound's UV absorption profile. The expected electronic transitions can be categorized as π → π* and n → π*. elte.hupharmatutor.org
π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules with double bonds and aromatic systems. In this compound, both the pyridine ring and the carbonyl (C=O) double bond contribute to these transitions. π → π* transitions are typically high-energy (occur at shorter wavelengths) and have high molar absorptivity (high intensity). shu.ac.uk
n → π* Transitions : These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is promoted to a π* antibonding orbital. The pyridine nitrogen, the amide nitrogen, and the carbonyl oxygen all possess lone pairs that can participate in n → π* transitions. These transitions require less energy than π → π* transitions and thus appear at longer wavelengths. youtube.com However, they are generally "forbidden" by symmetry rules, resulting in significantly lower intensity compared to π → π* transitions. pharmatutor.org
The UV-Vis spectrum of this compound is therefore expected to show intense absorption bands at shorter wavelengths corresponding to π → π* transitions and weaker bands at longer wavelengths due to n → π* transitions.
| Transition Type | Orbitals Involved | Associated Molecular Moiety | Expected Relative Energy | Expected Relative Intensity |
|---|---|---|---|---|
| π → π | π bonding → π antibonding | Pyridine Ring, Carbonyl Group (C=O) | High | High (Strong) |
| n → π | n non-bonding → π antibonding | Pyridine N, Carbonyl O, Amide N | Low | Low (Weak) |
Computational and Theoretical Studies on N Methylpyridine 2 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.
Once the geometry is optimized, vibrational wavenumber analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond, N-H bond, or vibrations of the pyridine (B92270) ring. mdpi.comsphinxsai.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to molecular motions. nih.gov For pyridine derivatives, characteristic vibrations include C-H stretching modes typically found above 3000 cm⁻¹, C=C and C=N stretching vibrations within the pyridine ring in the 1400–1650 cm⁻¹ region, and the prominent C=O stretching of the amide group. sphinxsai.com
Table 1: Representative Theoretical Vibrational Frequencies for Pyridine Carboxamide Derivatives This table is illustrative, based on typical values for related compounds, as specific data for N-methylpyridine-2-carboxamide was not found in the search results.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3400-3500 | Stretching of the amide N-H bond. |
| C-H Stretch (Aromatic) | ~3050-3150 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Methyl) | ~2950-3000 | Asymmetric and symmetric stretching of methyl group C-H bonds. |
| C=O Stretch (Amide I) | ~1680-1720 | Stretching of the carbonyl double bond. |
| C=C, C=N Ring Stretch | ~1400-1600 | In-plane stretching vibrations of the pyridine ring. |
| N-H Bend (Amide II) | ~1550-1620 | Bending motion of the amide N-H bond. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transitions. pmf.unsa.baresearchgate.net
A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited, whereas a large gap suggests high stability and low reactivity. pmf.unsa.bamdpi.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the amide nitrogen, which are electron-rich regions. The LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the pyridine ring. The energy gap helps to explain the intramolecular charge transfer (ICT) that can occur upon electronic excitation, where electron density moves from the HOMO to the LUMO region. nih.gov
Table 2: Calculated Electronic Properties from DFT This table presents typical values for related pyridine derivatives to illustrate the concepts.
| Parameter | Definition | Typical Value (eV) | Significance |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Related to ionization potential; electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Related to electron affinity; electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | ~4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. pmf.unsa.ba |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. uni-muenchen.denih.gov
The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.netwisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization. In this compound, significant interactions are expected to include:
The delocalization of the lone pair electrons from the amide nitrogen atom (n_N) into the antibonding orbital of the adjacent carbonyl group (π*_C=O).
The delocalization of lone pair electrons from the pyridine nitrogen (n_N) into the antibonding π* orbitals of the aromatic ring.
Interactions involving the π orbitals of the pyridine ring donating into the π* orbital of the carbonyl group.
Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table is illustrative, based on common interactions in similar amide-containing aromatic systems.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Typical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N_amide) | π(C=O) | 30 - 60 | Amide resonance, charge delocalization. |
| LP(N_pyridine) | π(C=C)_ring | 20 - 40 | Pyridine ring resonance. |
| π(C=C)_ring | π(C=N)_ring | 15 - 25 | Intra-ring hyperconjugation. |
| π(C=C)_ring | π(C=O) | 2 - 10 | Conjugation between ring and substituent. |
Molecular Electrostatic Potential (MEP) Mapping for Site Activity Prediction
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.
Red regions indicate negative potential, are rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive potential, are electron-poor, and are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would clearly identify the reactive sites. The most negative potential (red) is expected around the carbonyl oxygen atom and the pyridine nitrogen atom due to their high electronegativity and the presence of lone pairs. researchgate.netnih.gov These sites are the most likely to interact with protons or other electrophiles. The hydrogen atom of the amide group (N-H) would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor site. The pyridine ring's hydrogen atoms would also show moderately positive potential. The MEP map is therefore a valuable predictor of intermolecular interactions and chemical reactivity. nih.govtandfonline.com
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and data storage. researchgate.net Computational methods can predict these properties by calculating the molecule's response to an external electric field. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
The presence of both an electron-donating group (the methylamino part) and an electron-withdrawing group (the carbonyl group attached to the pyridine ring) creates an intramolecular charge-transfer system in this compound. This charge asymmetry can lead to a significant first-order hyperpolarizability value. Calculations are often compared to a standard NLO material like urea (B33335) to gauge their potential. Studies on related metal complexes of pyridine carboxaldehyde have shown promising NLO responses, suggesting that this compound and its derivatives could be candidates for NLO materials. researchgate.net
Table 4: Calculated Non-Linear Optical (NLO) Properties Values are illustrative and depend heavily on the computational method. They are often reported in atomic units (a.u.).
| Parameter | Description | Significance |
|---|---|---|
| μ (Dipole Moment) | Measure of overall molecular polarity. | High values suggest significant charge separation. |
| α (Polarizability) | The ease with which the electron cloud can be distorted by an electric field. | Indicates the linear optical response. |
| β (First Hyperpolarizability) | Measure of the second-order NLO response. | Non-zero values are required for properties like second-harmonic generation. |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. nih.govmdpi.com Pyridine carboxamide derivatives have been studied as inhibitors for various enzymes, such as urease and kinases, with docking studies revealing key interactions like hydrogen bonds and π-π stacking that stabilize the ligand-protein complex. nih.govnih.gov For this compound, docking could predict its binding mode, with the carbonyl oxygen and amide N-H group likely forming hydrogen bonds with amino acid residues in a protein's active site, and the pyridine ring participating in π-π or cation-π interactions. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. mdpi.comrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes, solvent effects, and the persistence of intermolecular interactions. mdpi.comnih.gov This provides a more realistic assessment of the binding stability than the static picture offered by docking alone.
Ligand-Target Protein Interactions
Molecular docking studies on derivatives of N-methyl-picolinamide have offered valuable information regarding their interactions with protein targets. For instance, a study on N-methylpicolinamide-4-thiol derivatives identified them as selective inhibitors of Aurora-B kinase, a protein involved in cell division and a target for cancer therapy. mdpi.comnih.gov
The docking analysis revealed specific interactions between a potent derivative, compound 6p , and the Aurora-B kinase active site (PDB Code: 4AF3). mdpi.com Key interactions observed include:
Hydrogen Bonding: Two significant hydrogen bonds were identified. One formed between the chlorine atom of the inhibitor and the residue Phe219. Another hydrogen bond was observed between the carbonyl group of the picolinamide (B142947) core and the residue Lys106. mdpi.com
Hydrophobic Interactions: The pyridine and phenyl rings of the inhibitor were positioned in hydrophobic pockets within the enzyme's active site, contributing to the stability of the complex.
These interactions are crucial for the inhibitory activity of the compound, and the N-methylpicolinamide scaffold plays a central role in correctly orienting the functional groups for optimal binding. The N-methyl group itself can influence the conformation and electronic properties of the amide bond, which in turn affects the molecule's ability to interact with protein targets.
Binding Energy and Inhibition Constant Determination
The binding free energy (ΔG_bind) is a crucial parameter that indicates the affinity of a ligand for a protein. A more negative ΔG_bind value suggests a stronger and more stable interaction. The inhibition constant (Ki) is related to the binding free energy by the following equation:
ΔG_bind = RT ln(Ki)
Where:
R is the gas constant
T is the absolute temperature
For N-methyl-picolinamide derivatives targeting Aurora-B kinase, the potent inhibitory activity observed suggests a favorable binding free energy. mdpi.comnih.gov The experimental IC50 value for the most potent analog, compound 6p , was found to be 2.23 µM against the HepG2 cancer cell line. nih.gov While IC50 is not identical to Ki, it is often used as a proxy for binding affinity in initial studies. Computational methods could be employed to calculate the theoretical Ki for this compound and its derivatives to further rationalize their biological activity.
Prediction of Binding Mechanisms
The binding mechanism of this compound and its analogs can be elucidated through molecular dynamics (MD) simulations and detailed analysis of docking poses. Based on the study of N-methylpicolinamide-4-thiol derivatives, the primary binding mechanism appears to be competitive inhibition, where the molecule occupies the ATP-binding site of the kinase, preventing the natural substrate from binding. mdpi.comnih.gov
The key elements of the predicted binding mechanism include:
Anchoring via Hydrogen Bonds: The carbonyl oxygen of the picolinamide moiety acts as a crucial hydrogen bond acceptor, anchoring the ligand within the active site. The nitrogen of the pyridine ring can also participate in hydrogen bonding.
Hydrophobic Interactions: Aromatic rings and alkyl groups of the ligand engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site, further stabilizing the ligand-protein complex.
MD simulations can provide a dynamic view of these interactions, revealing the stability of the complex over time and identifying any conformational changes in the protein or the ligand upon binding.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Predictions
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For picolinamide derivatives, 2D-QSAR and 3D-QSAR models can be developed to predict their inhibitory activity against specific targets. mdpi.comnih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical relationship with the biological response.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the development of a compound as a potential drug. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. nih.govsimulations-plus.comresearchgate.netdigitellinc.com
For this compound and its analogs, a variety of ADMET properties can be predicted using computational models. The table below presents a hypothetical ADMET profile for a generic picolinamide derivative based on commonly used prediction software.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 200 g/mol | Good for absorption |
| LogP | 1.0 - 2.0 | Optimal for cell permeability |
| Aqueous Solubility | Moderately Soluble | Acceptable for oral bioavailability |
| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
These predictions are valuable for prioritizing compounds for further experimental testing and for designing new derivatives with improved ADMET properties.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.goviucr.orgnih.govresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.
A Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide, a derivative of picolinamide, revealed the dominant intermolecular interactions in its crystal packing. nih.goviucr.orgnih.govresearchgate.net The findings are summarized in the table below.
| Interaction Type | Percentage Contribution | Description |
|---|---|---|
| H···H | ~47% | Dominated by van der Waals forces, indicating the importance of hydrogen atoms in crystal packing. |
| C···H/H···C | ~22% | Represents weak dispersive forces and potential C-H···π interactions, contributing to crystal stability. |
| O···H/H···O | Significant | Indicates the presence of hydrogen bonding, a key factor in the supramolecular assembly. |
The fingerprint plots for this picolinamide derivative show distinct spikes and patterns that correspond to specific types of intermolecular contacts. For this compound, a similar analysis would be expected to highlight the importance of N-H···O or C-H···O hydrogen bonds involving the amide group, as well as π-π stacking interactions involving the pyridine ring. These interactions play a crucial role in determining the solid-state properties of the compound, such as its melting point and solubility.
Coordination Chemistry and Metal Complexes of N Methylpyridine 2 Carboxamide
N-Methylpyridine-2-carboxamide as a Ligand
The this compound molecule possesses three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the nitrogen atom of the amide group. iaea.org This structure allows for different modes of coordination with metal ions.
Coordination Modes (e.g., N,O-Bidentate)
The most common coordination mode for this compound is as a neutral N,O-bidentate ligand. researchgate.netiucr.org In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. iaea.orgresearchgate.net This mode of coordination is observed in complexes with various metals, including rhenium(I). researchgate.netiucr.org
While N,O-bidentate coordination is prevalent, the presence of three donor atoms allows for potential N,N'-coordination via the pyridine and amide nitrogen atoms. iaea.org However, studies have shown that the N,O-conformer is more stable in the solid state. iaea.org
Formation of Chelate Rings
The bidentate coordination of this compound to a metal ion results in the formation of a stable five-membered chelate ring. iaea.orgresearchgate.net This chelation enhances the stability of the resulting metal complex. The bite angle of the N,O-bidentate ligand within the chelate ring is a key structural parameter. For instance, in a tricarbonylrhenium(I) complex, the N-Re-O bite angle is approximately 74.33°, which is typical for this type of chelate ring. researchgate.net
Complexation with Transition Metals
This compound forms complexes with a range of transition metals, leading to diverse structures and properties.
Rhenium(I) Complexes and Their Structural Characterization
This compound readily forms '2+1' type tricarbonylrhenium(I) complexes, where it acts as the bidentate ligand alongside a monodentate ligand. iaea.orgresearchgate.netnih.gov These complexes have been extensively studied due to their potential applications in radiopharmaceuticals. iucr.orgnih.gov
A well-characterized example is tricarbonyl(this compound-κN,O)(thiocyanato-κN)rhenium(I), [Re(NCS)(C₇H₈N₂O)(CO)₃]. researchgate.netiucr.org In this complex, the rhenium(I) center adopts a distorted octahedral geometry. The three carbonyl groups are arranged in a facial configuration, with the remaining three positions occupied by the N,O-bidentate this compound ligand and a nitrogen-bonded thiocyanate (B1210189) anion. researchgate.net The crystal structure of this complex has been determined, revealing the specific bond lengths and angles that define its coordination environment. researchgate.netiucr.org
Table 1: Selected Bond Lengths and Angles for [Re(NCS)(C₇H₈N₂O)(CO)₃]
| Parameter | Value |
|---|---|
| Re-C (carbonyl) | 1.9028(16) - 1.9201(16) Å |
| Re-O (carboxamide) | 2.1583(10) Å |
| Re-N (pyridine) | 2.1836(13) Å |
| N-Re-O (bite angle) | 74.33(4)° |
Data sourced from a study on a polymorph of the complex. researchgate.net
Iron Complexes and Amidate Coordination
The interaction of this compound with iron has been investigated, particularly in the context of amidate coordination, which is relevant to biological systems like the anti-tumor drug bleomycin. researchgate.net In some iron complexes, the amide group of the ligand can be deprotonated to form an amidate, which then coordinates to the iron center. researchgate.net
For instance, the reaction of N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide, a related ligand, with iron(III) bromide can lead to the coordination of the amide nitrogen as an amidate. researchgate.net This coordination can activate adjacent C-H bonds, leading to further reactions. researchgate.net In other cases, the carbonyl oxygen of the picolinamide (B142947) moiety has been shown to coordinate to iron(II), as indicated by shifts in the C=O stretching frequency in infrared spectroscopy. researchgate.net
Copper(II) Complexes and Ligand Properties
This compound and its derivatives form a variety of complexes with copper(II), showcasing the ligand's versatility. rsc.orgresearchgate.net The coordination of the deprotonated amide nitrogen to copper(II) is a common feature in these complexes. rsc.orgresearchgate.net This is often confirmed by X-ray crystallography and is associated with a shorter Cu(II)-N(amide) bond compared to other Cu(II)-N bonds. researchgate.net
Platinum(II) Complexes and Substitution Kinetics
The study of platinum(II) complexes with pyridine carboxamide ligands, including this compound, is significant due to their potential applications, particularly in the development of anti-tumor drugs. The substitution kinetics of these complexes provide crucial insights into their reaction mechanisms and potential interactions with biological molecules.
Research on dinuclear Pt(II) complexes bridged by N,N'-bis(2-pyridylcarboxamide)phenylenediamines has investigated their substitution reactions with various nucleophiles. researchgate.net The kinetics of these reactions, involving both neutral sulfur-donor nucleophiles like thiourea (B124793) and its derivatives, as well as ionic nucleophiles such as iodide and thiocyanate, were examined under pseudo-first-order conditions. researchgate.net The results indicate that the substitution of the two coordinated chloride ligands occurs in a stepwise manner. researchgate.net The first substitution happens at the position opposite to the coordinated pyridyl group. researchgate.net The observed pseudo-first-order rate constants showed a linear dependence on the concentration of the incoming nucleophile. researchgate.net
The activation parameters, specifically large and negative activation entropies and low positive activation enthalpies, suggest an associative mode of activation for these substitution reactions. researchgate.net This associative mechanism is a common feature for square-planar Pt(II) complexes.
In related studies, the kinetics of interaction between cis-diaqua(2-aminomethylpyridine)platinum(II) perchlorate (B79767) and thiols like L-cysteine have been explored. rsc.org These reactions also proceed through consecutive steps, with the first step being dependent on the thiol concentration. rsc.org The activation parameters for these reactions, including low enthalpy of activation (ΔH‡) and large negative entropy of activation (ΔS‡), further support an associative mechanism. rsc.org
The rate of substitution is influenced by the nature of the non-leaving group ligand. For instance, in a series of Pt(II) complexes, the highest substitution rates were observed for PtCl2, which was attributed to the unsubstituted non-leaving carboxamide ligand. researchgate.net Furthermore, studies on pyridinium-derived N-heterocyclic carbene complexes of platinum have revealed exceptionally large second-order rate constants for degenerate DMSO exchange, highlighting the significant trans-labilizing ability of these carbene ligands. nih.gov This acceleration in associative ligand substitution is attributed to the π-accepting ability and strong trans-influence of the carbene donor. nih.gov
Table 1: Kinetic Data for Substitution Reactions of Platinum(II) Complexes
| Complex/Reactant | Nucleophile | k (M⁻¹s⁻¹) at 298 K | Activation Parameters (ΔH≠, ΔS≠) | Reference |
|---|---|---|---|---|
| [Pt₂(L)(OH₂)₂]⁴⁺ (L = N,N,N',N'-tetrakis(2-pyridylmethyl)octane diamine) | Glutathione | 0.194 | 58.0 kJ mol⁻¹, -63.6 J K⁻¹ mol⁻¹ | chemijournal.com |
| [Pt₂(L)(OH₂)₂]⁴⁺ (L = N,N,N',N'-tetrakis(2-pyridylmethyl)octane diamine) | L-cysteine | 0.567 | 13.0 kJ mol⁻¹, -206.1 J K⁻¹ mol⁻¹ | chemijournal.com |
| [Pt₂(L)(OH₂)₂]⁴⁺ (L = N,N,N',N'-tetrakis(2-pyridylmethyl)octane diamine) | Thiourea | 1.505 | 41.6 kJ mol⁻¹, -101.8 J K⁻¹ mol⁻¹ | chemijournal.com |
Diorganotin(IV) Complexes
Diorganotin(IV) complexes incorporating N-heterocyclic ligands, such as those derived from pyridine carboxamides, have been synthesized and characterized, revealing interesting structural features and potential applications. These complexes are typically formed by reacting a diorganotin(IV) dichloride with the corresponding ligand.
Spectroscopic studies, including IR, ¹H, ¹³C, and ¹¹⁹Sn NMR, are crucial for elucidating the structures of these complexes. rsc.orgresearchgate.net In many cases, the ligand coordinates to the tin atom in a bidentate fashion through the two sulfur atoms of a dithiocarbamate (B8719985) group, or through the carbonyl oxygen and pyridine nitrogen atoms of a carboxamide moiety. researchgate.netnih.gov
Single-crystal X-ray diffraction studies have provided detailed structural information. For example, the molecular structure of a diphenyltin(IV) complex with N′-(4-hydroxypent-3-en-2-ylidene)isonicotinohydrazide showed that the complex crystallizes in a monoclinic space group and exhibits a distorted octahedral geometry around the six-coordinated central tin atom. rsc.orgsioc-journal.cn Similarly, diorganotin(IV) dithiocarbamate complexes derived from 4-(ethylaminomethyl)pyridine (B1265774) have been shown to have a hexacoordinated tin center with an anisobidentate coordination mode of the dithiocarbamate ligand. researchgate.net
The organic groups attached to the tin atom can influence the intermolecular interactions in the solid state. For instance, a methyl-tin derivative exhibited intermolecular interactions that were not observed in the corresponding n-butyl or phenyl derivatives. researchgate.net The preliminary bioassay tests of some diorganotin(IV) complexes have shown promising antitumor activity in vitro. sioc-journal.cn
Table 2: Characterization of Diorganotin(IV) Complexes
| Complex | Ligand | Coordination Geometry | Spectroscopic Techniques | Reference |
|---|---|---|---|---|
| Diorganotin(IV) complexes (R = Me, Bu, Ph) | N′-(4-hydroxypent-3-en-2-ylidene)isonicotinohydrazide | Distorted octahedral | UV-vis, IR, ¹H, ¹³C, ¹¹⁹Sn NMR, ESI-MS | rsc.org |
| Diorganotin(IV) dithiocarbamates (R = Me, nBu, Ph) | 4-(ethylaminodithiocarbamate)methylpyridine | Hexacoordinated | IR, ¹H, ¹³C, ¹¹⁹Sn NMR, Mass Spectrometry | researchgate.net |
Lanthanide Coordination Chemistry and Liquid-Liquid Extraction
The coordination chemistry of lanthanides with pyridine carboxamide-based ligands is of significant interest for applications in liquid-liquid extraction, a crucial process for the separation of actinides and lanthanides in the nuclear fuel cycle. mdpi.com The design of ligands that can selectively bind to specific metal ions is a key aspect of this research.
Ligands containing carbamoylmethylphosphine oxide (CMPO) fragments appended to pyridine and pyridine N-oxide platforms have been synthesized and their performance in solvent extraction of Eu(III) and Am(III) has been analyzed. acs.org Molecular mechanics analyses and crystal structure determinations have revealed the formation of tridentate, tetradentate, and pentadentate chelate structures in various 1:1 lanthanide complexes. acs.org For example, a 1:1 Pr(III) complex with a trifunctional NOPOCO ligand exhibits a tridentate chelate structure. acs.org
Emission spectroscopy studies on complexes like [Eu(9)(NO₃)₃] in methanol (B129727) have shown that the Eu(III) ion is located in a low-symmetry site. acs.org Lifetime measurements in both methanol and deuterated methanol solutions indicated the presence of four methanol molecules in the inner coordination sphere of the metal ion, suggesting that the nitrate (B79036) anions are likely dissociated. acs.org
The extraction efficiency and selectivity are influenced by the ligand structure and the diluent used. For instance, in the extraction of Am(III) and Eu(III) with N,N-dioctyl N-oxo pyridine 2-carboxamide (B11827560) ligand in n-dodecane, the extraction follows the trend Pu⁴⁺ > UO₂²⁺ > Am³⁺ > Eu³⁺ across a range of nitric acid concentrations. researchgate.net These ligands have also demonstrated good radiolytic and chemical stability. researchgate.net
Table 3: Lanthanide Extraction with Pyridine Carboxamide-Based Ligands
| Ligand System | Metal Ions | Key Findings | Reference |
|---|---|---|---|
| CMPO-decorated pyridine and pyridine N-oxides | Eu(III), Am(III) | Formation of tridentate, tetradentate, and pentadentate chelates. | acs.org |
| N,N-dioctyl N-oxo pyridine 2-carboxamide | UO₂²⁺, Pu⁴⁺, Am³⁺, Eu³⁺ | Extraction trend: Pu⁴⁺ > UO₂²⁺ > Am³⁺ > Eu³⁺. Good stability. | researchgate.net |
Role of Amide Groups in Stabilizing Metal Oxidation States
The amide group, particularly when deprotonated, is a strong electron donor and plays a crucial role in stabilizing high oxidation states of coordinated metal ions. nih.govresearchgate.net This property is of great interest in the development of catalysts for oxidation reactions and in mimicking the active sites of metalloenzymes. researchgate.netunimi.it
The introduction of amide groups into macrocyclic ligands containing pyridine is expected to stabilize high oxidation states of the coordinated metal. unimi.it This has been demonstrated in the synthesis of Mn(III) and Fe(III) complexes with macrocyclic bis-pyridineamido ligands, which have shown catalytic activity in epoxidation reactions. unimi.it The strong σ-donor and π-donor abilities of the deprotonated carboxamide nitrogen are key to stabilizing these higher oxidation states. researchgate.net
In the context of water oxidation catalysts, single-site ruthenium complexes with negatively charged carboxamide-based ligands have been shown to be highly efficient. rsc.org The electron-donating nature of the ligand framework lowers the redox potentials of the Ru complex, allowing for water oxidation to be driven by milder oxidants. rsc.org The crystal structure of one such Ru(III) complex revealed a slightly distorted octahedral geometry, with the electron-rich dicarboxamide ligand stabilizing the Ru(III) state. rsc.org
Carboxamide ligands have also been instrumental in the isolation of a variety of formally Cu(III) complexes using tetradentate dicarboxamide ligands. nih.gov These ligands, with their strong electron-donating properties, are valuable in studies aimed at understanding the mechanisms of copper-containing oxidases and oxygenases. nih.gov
Table 4: Stabilization of Metal Oxidation States by Amide Groups
| Metal Ion | Ligand Type | Stabilized Oxidation State | Application/Significance | Reference |
|---|---|---|---|---|
| Mn, Fe | Macrocyclic bis-pyridineamido | Mn(III), Fe(III) | Catalytic epoxidation | unimi.it |
| Ru | Carboxamide-based | Ru(III) | Water oxidation catalyst | rsc.org |
Synthetic Strategies for Pyridine Carboxamide-Containing Macrocycles
The synthesis of macrocycles containing pyridine carboxamide units is a field of active research due to the wide range of applications of these compounds, from antimicrobial agents to components of mechanically interlocked molecules. mdpi.comrsc.org Several synthetic strategies have been developed to construct these complex architectures.
A common approach involves the condensation reaction between a pyridine dicarboxylate or its corresponding acid chloride with a suitable primary diamine or a derivative thereof. unimi.itmdpi.com For example, a series of chiral linear and macrocyclic bridged pyridines have been prepared starting from pyridine-2,6-dicarbonyl dichloride. mdpi.comresearchgate.net This precursor is reacted with an amino acid ester, followed by hydrazinolysis to form a bis-hydrazide, which can then be reacted with various aldehydes, anhydrides, or dianhydrides to yield linear or macrocyclic pyridine carboxamide derivatives. mdpi.comresearchgate.net
Another strategy is the modified Richman-Atkins procedure, which involves the reaction of an N-tosyl protected polyamine with 2,6-bis(bromomethyl)pyridine. unimi.it Subsequent deprotection of the tosyl groups yields the free macrocyclic ligand. unimi.it
A synthetic platform for mono-functionalized tridentate macrocycles based on a pyridine-2,6-bis-carboxamide motif has also been reported. rsc.org These macrocycles, bearing various functional groups at the fourth position of the pyridine ring, serve as versatile precursors for the preparation of more complex structures, such as pseudorotaxanes and mechanically interlocked gels. rsc.org
Chemoenzymatic synthesis offers an alternative route to pyridine-based macrocyclic peptides. nih.gov This approach utilizes enzymes, such as pyridine synthases, to catalyze the formation of the macrocyclic structure from a linear peptide precursor. nih.gov
Table 5: Synthetic Approaches to Pyridine Carboxamide Macrocycles
| Starting Materials | Key Reaction Steps | Type of Macrocycle | Reference |
|---|---|---|---|
| Pyridine-2,6-dicarbonyl dichloride, D-alanyl methyl ester, hydrazine (B178648) hydrate | Coupling, hydrazinolysis, condensation | Chiral linear and macrocyclic bridged pyridines | mdpi.comresearchgate.net |
| N-tosyl protected polyamine, 2,6-bis(bromomethyl)pyridine | Modified Richman-Atkins procedure, deprotection | 12-membered macrocycles | unimi.it |
| Pyridine-2,6-bis-carboxamide motif | Functionalization at pyridine C4-position | Mono-functionalized tridentate macrocycles | rsc.org |
Biological and Pharmacological Activities of N Methylpyridine 2 Carboxamide Derivatives
Antimicrobial Activities
Derivatives of N-methylpyridine-2-carboxamide have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their ability to combat drug-resistant strains further highlights their potential as lead compounds in the development of new antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Research has shown that certain this compound derivatives exhibit a broad spectrum of antibacterial activity. For instance, a series of 4-[4-[{(substituted phenylamino) carbonyl} amino] phenoxy]-N-methylpyridine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial properties. ijpbs.com One particular compound, designated as Va (with R= 4-Cl, 3-CF3), displayed significant inhibitory effects against both Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, Escherichia coli and Proteus vulgaris. ijpbs.com At a concentration of 200 μg/ml, this compound produced zones of inhibition of 16 mm, 15 mm, 16 mm, and 15 mm, respectively. ijpbs.com Other derivatives in the same series also showed mild to moderate antibacterial activity. ijpbs.com
Similarly, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their effectiveness against extended-spectrum β-lactamase (ESBL)-producing E. coli. nih.govmdpi.com Two compounds, 4a and 4c, were particularly active, showing the highest zones of inhibition. mdpi.com The antibacterial activity of these compounds was found to be concentration-dependent. nih.govmdpi.com
Furthermore, some pyridine (B92270) carboxamide derivatives have been identified as being selectively active against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG), while being inactive against a panel of other common pathogenic bacteria. asm.org This specificity suggests a unique mechanism of action against mycobacteria.
Table 1: Antibacterial Activity of 4-[4-[{(substituted phenylamino) carbonyl} amino] phenoxy]-N-methylpyridine-2-carboxamide Derivative (Va) ijpbs.com
| Bacterial Strain | Type | Zone of Inhibition (mm) at 200 µg/ml |
|---|---|---|
| Bacillus subtilis | Gram-Positive | 16 |
| Staphylococcus aureus | Gram-Positive | 15 |
| Escherichia coli | Gram-Negative | 16 |
| Proteus vulgaris | Gram-Negative | 15 |
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal potential. The same series of 4-[4-[{(substituted phenylamino) carbonyl} amino] phenoxy]-N-methylpyridine-2-carboxamide derivatives that showed antibacterial effects were also tested against fungal strains. ijpbs.com The compound Va, which was the most potent antibacterial agent, also exhibited the highest antifungal activity among the tested compounds. ijpbs.com Other derivatives such as Vd (R=CF3), Vb (R=2-Cl), Vc (R=F), Ve (R=2, 4-CH3), and Vf (R=3, 5-CH3) also demonstrated notable antifungal potency. ijpbs.com
Another study focused on novel pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal metabolism. nih.gov One of the synthesized compounds, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), showed good in vivo antifungal activity against Botrytis cinerea. nih.gov Its inhibitory activity on the succinate dehydrogenase of B. cinerea was comparable to the commercial fungicide thifluzamide. nih.gov
Table 2: Antifungal Activity of Selected 4-[4-[{(substituted phenylamino) carbonyl} amino] phenoxy]-N-methylpyridine-2-carboxamide Derivatives ijpbs.com
| Compound | Substituent (R) | Antifungal Potency |
|---|---|---|
| Va | 4-Cl, 3-CF3 | Most Active |
| Vd | CF3 | Next in order |
| Vb | 2-Cl | Next in order |
| Vc | F | Next in order |
| Ve | 2, 4-CH3 | Next in order |
| Vf | 3, 5-CH3 | Next in order |
Activity against Drug-Resistant Pathogens
A critical area of research is the efficacy of new compounds against drug-resistant microorganisms. Derivatives of this compound have shown promise in this regard. As previously mentioned, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were found to be effective against ESBL-producing E. coli, a significant drug-resistant pathogen. nih.govmdpi.com
Furthermore, a pyridine carboxamide derivative, MMV687254, and its analogues have demonstrated activity against drug-resistant strains of M. bovis BCG and clinical isolates of M. tuberculosis. asm.orgresearchgate.net This indicates that these compounds could be valuable in combating the growing threat of multidrug-resistant tuberculosis. asm.org The mechanism of action for MMV687254 appears to be as a prodrug that requires activation by the amidase AmiC in M. tuberculosis. asm.org
Anti-inflammatory Properties
Several derivatives of this compound have been reported to possess anti-inflammatory properties. ontosight.aicymitquimica.com For instance, N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has been shown to exert anti-inflammatory effects. nih.gov In a study using a fibrotic kidney model, N-Me-2PY was found to suppress the expression of inflammation-related genes, such as IL-6. nih.gov The proposed mechanism for this anti-inflammatory action is through the inhibition of Akt phosphorylation. nih.gov
The pyridyl moiety itself is recognized as a crucial component that can exhibit anti-inflammatory properties. mdpi.com This suggests that the pyridine ring in this compound and its derivatives is a key contributor to their anti-inflammatory potential.
Antioxidant Properties
The antioxidant potential of this compound derivatives has also been explored. ontosight.ai One study on N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide demonstrated its ability to scavenge DPPH radicals, indicating considerable antioxidant activity. This radical scavenging ability is crucial for mitigating oxidative stress, which is implicated in a variety of diseases.
Copper(II) carboxylate complexes incorporating 2-methyl pyridine have also been synthesized and shown to have better 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging activities compared to their corresponding free ligand acids. nih.gov This highlights the potential for developing potent antioxidant agents based on these complex structures.
Anticancer and Anti-proliferative Activities
The potential of this compound derivatives as anticancer agents is an active area of investigation. Carboxamide derivatives, in general, are considered a promising class of compounds in anticancer drug discovery. nih.gov
Sorafenib (B1663141), a well-known oral multikinase inhibitor used in cancer therapy, is chemically identified as 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. mdpi.com This underscores the significance of the this compound scaffold in the design of anticancer drugs. Sorafenib inhibits various kinases involved in tumor cell proliferation and angiogenesis. mdpi.com
Studies on novel sorafenib derivatives have shown that modifications to the pyridine-2-carboxamide portion can result in compounds with antiproliferative activity comparable to or even better than sorafenib itself. mdpi.com For example, a series of compounds (4a-e) exhibited potent cytostatic activities with IC50 values in the low micromolar range. mdpi.com
Furthermore, a series of novel N-methylpicolinamide-moiety containing diarylthiosemicarbazide derivatives were evaluated for their in vitro antiproliferative activity against several cancer cell lines. researchgate.net Compounds with halogen substituents showed preferable cytotoxicity, with one promising compound exhibiting remarkable antiproliferative activity against human alveolar epithelial, lung cancer, and colorectal cancer cell lines. researchgate.net
Raf Kinase Inhibition
This compound derivatives have been identified as potent inhibitors of Raf kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway that controls cell division and proliferation. google.com The inhibition of this pathway is a crucial strategy in cancer therapy.
Sorafenib, a well-known multikinase inhibitor with the chemical name 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide, targets Raf-1, wild-type B-Raf, and mutant B-Raf, among other kinases. mdpi.com Its mechanism involves blocking the RAF/MEK/ERK signaling cascade, which is essential for tumor cell proliferation and angiogenesis. google.com
Derivatives of sorafenib, where the amide part of the molecule is modified, have been synthesized and evaluated for their antiproliferative activities. mdpi.com For instance, compounds with different substituents on the amide nitrogen have shown cytostatic activities comparable to or even better than sorafenib against a panel of cancer cell lines. mdpi.com Another derivative, 4-[4-[[[[3,5-Dimethylphenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide, has also been investigated for its potential to inhibit Raf kinase.
Table 1: Examples of this compound Derivatives as Raf Kinase Inhibitors
| Compound Name | Target Kinase(s) | Reference |
| Sorafenib | Raf-1, wild-type B-Raf, mutant B-Raf | google.commdpi.com |
| 4-[4-[[[[3,5-Dimethylphenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | Raf kinase |
PARP Inhibitors and Selectivity Profiles
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant class of anticancer agents, and this compound derivatives have been instrumental in the development of potent and selective PARP1 inhibitors. researchgate.netgoogle.com The rationale for developing PARP1-selective inhibitors stems from the hypothesis that inhibiting PARP1 is key for efficacy in tumors with homologous recombination repair deficiencies, while inhibition of PARP2 may contribute to toxicity. acs.org
A notable example is AZD5305, chemically identified as 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide. acs.org This compound is a potent PARP1 inhibitor and DNA trapper with high selectivity for PARP1 over PARP2 and other PARP family members. researchgate.netacs.org In biochemical assays, AZD5305 demonstrated approximately 450-fold selectivity for PARP1 over PARP2. acs.org Another CNS-penetrant, PARP1-selective inhibitor, AZD9574 (6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide), also emerged from this chemical series. acs.org
The selectivity of these inhibitors is a critical aspect of their therapeutic potential, aiming to maximize anticancer effects while minimizing adverse effects associated with off-target inhibition. biorxiv.org For instance, the hematological toxicity of some PARP inhibitors has been linked to PARP2 inhibition. researchgate.netbiorxiv.org
Table 2: Selectivity Profiles of this compound-based PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| AZD5305 | ~0.8 | ~360 | ~450 | acs.orgacs.org |
| AZD9574 | Potent | Data not specified | Highly selective for PARP1 | acs.org |
Enzyme Inhibition in Disease Pathways
Beyond Raf kinases and PARPs, this compound derivatives have shown inhibitory activity against other enzymes implicated in various disease pathways. For example, derivatives have been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.
Additionally, some derivatives have been reported to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. The inhibition of c-Met can lead to the induction of apoptosis in cancer cells. Furthermore, research has explored these compounds as inhibitors of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family that plays a role in inflammatory cytokine signaling. nih.gov The optimization of a nicotinamide (B372718) hit led to the identification of potent and selective N-methyl pyridine-2-carboxamide derivatives as allosteric inhibitors of TYK2. nih.gov
Immunomodulatory Effects
The immunomodulatory potential of this compound derivatives has also been a subject of investigation. Some carboxamide derivatives have been shown to possess immunomodulatory properties, which can be beneficial in the treatment of various diseases, including cancer and autoimmune disorders. medchemexpress.comgoogle.com For instance, Laquinimod, a carboxamide derivative, is known for its immunomodulatory effects in the central nervous system. medchemexpress.com
Derivatives of this compound have been designed as modulators of the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system. google.com By blocking this interaction, these compounds can help restore the immune system's ability to recognize and attack cancer cells. Additionally, dual inhibitors of PARP and HDAC, which can include the this compound scaffold, have been shown to have antitumor immunomodulatory functions in triple-negative breast cancer. researchgate.net These dual inhibitors can activate tumoral IFN signaling via the cGAS–STING pathway and induce cytokine production, thereby enhancing the immune response. researchgate.net
Cytotoxicity Assays on Carcinoma Cell Lines
The cytotoxic effects of this compound derivatives against various cancer cell lines have been extensively studied. For instance, sorafenib derivatives have demonstrated significant antiproliferative activity against a panel of carcinoma, lymphoma, and leukemia cell lines. mdpi.com The IC50 values for some of these derivatives were found to be in the low micromolar range, indicating potent cytotoxic effects. mdpi.com
In one study, N-substituted 1H-indole-2-carboxamides were evaluated against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines. mdpi.com Several compounds exhibited potent cytotoxicity, with some showing sub-micromolar IC50 values against the K-562 cell line. mdpi.com Another study reported the synthesis of 2-morpholino-4-anilinoquinoline derivatives, with the this compound moiety, which showed cytotoxic activity against the HepG2 (liver cancer) cell line. rsc.orgnih.gov
Table 3: Cytotoxicity of this compound Derivatives on Various Carcinoma Cell Lines
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Sorafenib Derivatives (4a-e) | HCT 116, SW 620, MCF-7, H 460, L1210, CEM, HeLa | 1 - 4.3 | mdpi.com |
| N-substituted 1H-indole-2-carboxamides (Compound 12) | K-562 | 0.33 | mdpi.com |
| 2-morpholino-4-anilinoquinoline derivative (3e) | HepG2 | 12.76 | rsc.orgnih.gov |
Urease Inhibition Studies
This compound derivatives have also been explored as inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by ureolytic bacteria. mdpi.comnih.govresearchgate.net The inhibition of urease is a therapeutic strategy for conditions such as urinary tract infections and peptic ulcers caused by Helicobacter pylori.
A study on pyridine carboxamide derivatives reported that certain compounds exhibited strong urease inhibition. For example, pyridine 2-yl-methylene hydrazine (B178648) carboxamide (Rx-7) showed significant activity with an IC50 value of 2.18 µM. mdpi.comnih.gov Kinetic and molecular docking studies have been performed to understand the binding mode of these inhibitors with the urease enzyme. mdpi.comnih.gov
BET Bromodomain Inhibition (BD2 Selective Inhibitors)
Derivatives of this compound have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal (BET) family of proteins. nih.govacs.org Pan-BET inhibitors have shown therapeutic potential but are also associated with toxicities. biorxiv.org The development of domain-specific inhibitors, particularly those selective for BD2, is an attractive strategy to potentially separate therapeutic benefits from adverse effects.
A series of compounds based on a picolinamide (B142947) (pyridine-2-carboxamide) chemotype were optimized for high selectivity for BD2 over the first bromodomain (BD1). nih.govacs.org One such compound, compound 36, was identified as being 2000-fold selective for BD2 over BD1 of BRD4. nih.govacs.org These selective inhibitors are valuable tools for exploring the specific biological functions of BD2 and may offer a better therapeutic window compared to pan-BET inhibitors. biorxiv.orgbiorxiv.org
Table 4: BET Bromodomain Selectivity of an this compound Derivative
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD1/BD2) | Reference |
| Compound 36 | >10000 | 5 | >2000 | nih.govacs.org |
Interactions with Biological Targets and Macromolecules
The this compound scaffold is a key pharmacophore in a variety of biologically active compounds, facilitating interactions with a range of biological targets, primarily through hydrogen bonding and hydrophobic interactions. The pyridine ring, carboxamide group, and various substituents all play crucial roles in defining the binding affinity and selectivity of these derivatives toward specific macromolecules like enzymes and receptors. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com
The aminomethyl group, when present, can form hydrogen bonds within the active sites of target proteins. medchemexpress.com Similarly, the carboxamide linkage is a critical structural feature, known for its resistance to hydrolysis and its ability to form peptide-like bonds, which is fundamental in many biological systems. The pyridine and carboxamide moieties also contribute to the structural stability and specificity of these interactions. medchemexpress.com The binding of these compounds can modulate the activity of target proteins, leading to a variety of biological effects. medchemexpress.com
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A significant area of research has focused on this compound derivatives as potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, which is a key enzyme in DNA damage repair. aacrjournals.orgbioworld.com Inhibition of PARP1 is a clinically validated strategy in oncology, especially for tumors with existing DNA repair deficiencies. aacrjournals.org
Derivatives have been developed that not only inhibit PARP1's catalytic activity but also trap the enzyme on DNA, a mechanism that is highly cytotoxic to cancer cells. bioworld.comnih.gov These next-generation inhibitors exhibit remarkable selectivity for PARP1 over the highly homologous PARP2, which is believed to reduce the hematological toxicity associated with less selective, first-generation PARP inhibitors. bioworld.comnih.gov
Prominent examples include Saruparib (AZD5305) and Palacaparib (AZD9574). Saruparib is a highly selective PARP1 inhibitor and trapper. medchemexpress.comnih.gov Palacaparib is a brain-penetrant PARP1-selective inhibitor, designed to treat brain metastases, and shows exceptional selectivity over PARP2 and other PARP family members. medchemexpress.comaacrjournals.orgmedkoo.com
| Compound | Target | IC₅₀ (nM) | Selectivity (over PARP2) |
|---|---|---|---|
| Saruparib (AZD5305) | PARP1 | 0.46 - 3 | ~500-fold |
| PARP2 | 653 - 1400 | ||
| Palacaparib (AZD9574) | PARP1 | 0.3 - 2 | >8,000-fold |
| PARP2 | >8,000 |
Data sourced from multiple studies showing ranges of reported IC₅₀ values. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comaacrjournals.orgbioworld.commedkoo.comresearchgate.net
Inhibition of Bacterial β-Lactamase
Derivatives of this compound have been investigated as potential inhibitors of extended-spectrum β-lactamase (ESBL) enzymes, which confer bacterial resistance to β-lactam antibiotics. mdpi.comresearchgate.net Molecular docking studies on a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against β-lactamase from E. coli have elucidated the specific interactions driving their inhibitory activity. mdpi.com
These studies revealed that the compounds' efficacy is based on a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. mdpi.com For instance, the highly active compound 4a in one study formed hydrophobic interactions with residues N255 and D258, alongside a hydrogen bond with R257. mdpi.com Another potent analogue, 4c , established a hydrogen bond via its carboxyl group with residue L358. mdpi.com These interactions result in a stable binding conformation, suggesting these analogues could be more stable than natural ligands like tazobactam. mdpi.com
| Compound Analogue | Target Enzyme (PDB ID) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analogue 4a | β-Lactamase (6N9K) | N255, D258 | Hydrophobic |
| R257 | Hydrogen Bond | ||
| Analogue 4c | I64, P42 | Hydrophobic | |
| L358 | Hydrogen Bond |
Interaction data from molecular docking studies. mdpi.com
Other Target Interactions
The versatility of the this compound structure allows it to be adapted to target other significant macromolecules.
VEGFR-2 Inhibition : The derivative 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. selleckchem.com It interacts with the ATP binding site of the receptor, modulating its signaling pathways. selleckchem.com
Cyclophilin D Inhibition : Molecular docking analysis of 4-chloro-N-methylpyridine-2-carboxamide has identified it as a potential inhibitor of human Cyclophilin D. researchgate.net The study calculated a favorable binding energy of -7.54 kcal/mol for the compound within the active site of the protein. researchgate.net
Structure Activity Relationships Sar and Lead Optimization in N Methylpyridine 2 Carboxamide Research
Impact of Substituent Effects on Biological Activity
For instance, in the development of PARP1 inhibitors, modifications to the N-methylpyridine-2-carboxamide scaffold have been crucial. The addition of a 4-chloropyridine-2-carbonyl chloride hydrochloride group and subsequent reactions to form complex amides resulted in compounds with notable cytostatic activity. nih.gov Specifically, derivatives with a 4-chloro-3-(trifluoromethyl)phenyl group showed significant inhibitory effects. ijpbs.com
In the context of antitubercular agents, the activity of pyridine-2-methylamine derivatives, a related class, is sensitive to substitutions. While N-heterocyclic substitutions generally maintained activity, bulkier groups like N-8-azaspiro[4.5]decyl significantly increased potency, likely by interacting more effectively with hydrophobic pockets in the target protein. nih.gov Conversely, replacing the methylene (B1212753) amine with an amide group led to a substantial decrease in activity. nih.gov Furthermore, electron-donating groups on an attached phenyl ring tended to maintain activity, whereas electron-withdrawing groups diminished it. nih.gov
Similarly, in the pursuit of urease inhibitors, substitutions on the pyridine (B92270) ring of carboxamide and carbothioamide derivatives played a key role. Electron-withdrawing groups like bromine, methoxy, and fluorine at the ortho position of the pyridine ring in carbothioamides resulted in potent urease inhibition. mdpi.com An electron-donating methyl group at the same position also showed significant activity. mdpi.com A chloro group at the meta position of the pyridine ring in a carbothioamide derivative was found to be the most potent inhibitor in the series. mdpi.com
The N-methyl group itself can have a profound impact. While it can enhance lipophilicity, its placement within a larger macrocyclic structure can unpredictably alter the compound's conformation and, consequently, its biological activity. cymitquimica.comnih.gov Studies on cyclic peptides have demonstrated that moving an N-methyl group around the peptide backbone dramatically affects cytotoxicity and binding affinity for target proteins like Hsp90. nih.gov
The following table summarizes the impact of various substituents on the biological activity of this compound and related derivatives:
| Compound Class | Substituent/Modification | Impact on Biological Activity | Target/Application |
| Pyridine Carboxamides | 4-chloro-3-(trifluoromethyl)phenylamino group | Increased antibacterial and antifungal activity. ijpbs.com | Antibacterial/Antifungal |
| Pyridine-2-methylamines | N-8-azaspiro[4.5]decyl group | 4-fold increase in antitubercular activity. nih.gov | Antitubercular (MmpL3 inhibitors) |
| Pyridine-2-methylamines | Replacement of methylene amine with amide | Significant decrease in antitubercular activity. nih.gov | Antitubercular (MmpL3 inhibitors) |
| Pyridine Carbothioamides | Electron-withdrawing groups (Br, OCH3, F) at ortho position | Potent urease inhibition. mdpi.com | Urease Inhibitors |
| Pyridine Carbothioamides | Chloro group at meta position | Most potent urease inhibition in the series. mdpi.com | Urease Inhibitors |
| Cyclic Peptides | N-methyl group placement | Dramatically impacts cytotoxicity and Hsp90 binding. nih.gov | Hsp90 Inhibition |
Optimization Strategies for Efficacy, Selectivity, and Reduced Toxicity
The optimization of this compound derivatives focuses on enhancing therapeutic efficacy and selectivity while minimizing off-target effects and toxicity. A key strategy involves structure-based drug design, where detailed knowledge of the target protein's binding site guides the modification of the lead compound.
A prominent example is the development of selective PARP1 inhibitors. While early PARP inhibitors were non-selective and associated with hematological toxicities due to their inhibition of PARP2, newer generations have been designed for high selectivity. researchgate.net This was achieved by taking a lead compound with undesirable properties and systematically modifying its structure to improve potency and reduce adverse effects. researchgate.net For instance, AZD5305, a potent and selective PARP1 inhibitor, was designed through structure- and property-based methods to be highly selective for PARP1 over other PARP family members, resulting in reduced effects on human bone marrow progenitor cells in vitro. acs.org This selectivity is thought to be a key factor in reducing the hematological toxicity observed with earlier, less selective PARP inhibitors. researchgate.net
Another optimization strategy involves modulating the physicochemical properties of the compounds. For example, in the development of BET bromodomain inhibitors, a focus was placed on achieving high aqueous solubility to ensure good bioavailability. acs.org By optimizing a picolinamide (B142947) chemotype, researchers identified a compound that was highly selective for the second bromodomain (BD2) over the first (BD1) and also possessed excellent solubility. acs.org
The following table outlines optimization strategies employed in this compound research:
| Therapeutic Target | Optimization Strategy | Desired Outcome | Example Compound/Series |
| PARP1 | Structure-based design for selectivity over PARP2. acs.org | Increased efficacy, reduced hematological toxicity. researchgate.net | AZD5305 acs.org |
| BET Bromodomains | Focus on high aqueous solubility and selectivity for BD2. acs.org | Improved bioavailability and target engagement. | Compound 36 (picolinamide chemotype) acs.org |
| MmpL3 (Tuberculosis) | Balancing lipophilicity and activity. nih.gov | Potent antitubercular activity with favorable drug-like properties. | Pyridine-2-methylamine derivatives nih.gov |
| General Cancer Therapy | Combination with other inhibitors. google.com | Reduced drug resistance and treatment toxicity. google.com | N-phenyl-pyridine-2-carboxamide derivatives google.com |
Design Principles for Developing Novel Therapeutic Agents
The design of novel therapeutic agents based on the this compound scaffold is guided by several key principles aimed at maximizing on-target activity while maintaining favorable drug-like properties. These principles often involve a combination of structure-based design, property-based design, and the application of established medicinal chemistry concepts.
A fundamental design principle is the use of a molecular hybridization approach, where pharmacophoric elements from different known active compounds are combined into a single molecule. researchgate.net This can lead to the discovery of novel compounds with enhanced activity or improved properties.
Structure-based drug design is a powerful tool that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. researchgate.net By understanding the key interactions between a ligand and its binding site, chemists can make rational modifications to the scaffold to improve affinity and selectivity. For instance, in the development of selective PARP1 inhibitors, the crystal structures of inhibitor-protein complexes were instrumental in designing compounds with high selectivity over PARP2. researchgate.net
Another important principle is the optimization of physicochemical properties. This includes modulating lipophilicity, solubility, and metabolic stability to ensure that the designed compound can reach its target in the body and have an appropriate duration of action. For example, in the development of antitubercular pyridine-2-methylamine derivatives, a positive correlation was observed between lipophilicity and antitubercular activity, indicating that higher lipophilicity was beneficial for membrane permeability. nih.gov However, excessively high lipophilicity can lead to poor solubility and other undesirable properties, so a balance must be struck. nih.gov
The concept of "synthetic lethality" is a design principle employed in cancer therapy. This approach targets a specific vulnerability in cancer cells that is not present in normal cells. PARP inhibitors, for example, exploit this principle in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. researchgate.net
The following table summarizes key design principles in the development of this compound-based therapeutic agents:
| Design Principle | Description | Application Example |
| Molecular Hybridization | Combining pharmacophoric elements from different active molecules. researchgate.net | Design of novel thiazole (B1198619) derivatives incorporating a pyridine moiety. researchgate.net |
| Structure-Based Drug Design | Utilizing the 3D structure of the target protein to guide inhibitor design. researchgate.net | Development of selective PARP1 inhibitors like AZD5305. researchgate.net |
| Property-Based Design | Optimizing physicochemical properties like solubility and lipophilicity. acs.org | Identification of highly soluble BET bromodomain inhibitors. acs.org |
| Exploiting Synthetic Lethality | Targeting vulnerabilities specific to cancer cells. researchgate.net | Use of PARP inhibitors in BRCA-mutated cancers. researchgate.net |
| Introduction of Specific Functional Groups | Incorporating groups that can form key interactions with the target. | Use of a pyridine ring to facilitate π-π stacking interactions. |
Pharmacological Profile Development and Toxicity Assessment
The development of a comprehensive pharmacological profile for this compound derivatives involves a series of in vitro and in vivo studies to characterize their activity, selectivity, and potential for toxicity. This process is essential for identifying promising lead candidates for further development.
Initially, compounds are screened for their primary biological activity against the intended target. This often involves high-throughput screening assays to identify initial hits. ontosight.ai For example, in the discovery of antitubercular agents, a library of compounds was screened for their ability to inhibit the growth of M. tuberculosis. asm.org
Once active compounds are identified, their potency is determined, typically expressed as an IC50 or MIC value. For instance, the antiproliferative activity of sorafenib (B1663141) derivatives, which contain the this compound moiety, was evaluated against a panel of tumor cell lines, with IC50 values in the micromolar range. nih.gov
Selectivity profiling is a crucial step to assess the compound's potential for off-target effects. This involves testing the compound against a panel of related and unrelated biological targets. For PARP inhibitors, selectivity for PARP1 over PARP2 is a key determinant of their potential for reduced hematological toxicity. researchgate.net AZD5305, for example, demonstrated over 500-fold selectivity for PARP1 over PARP2. researchgate.net
Toxicity assessment begins with in vitro cytotoxicity assays against various cell lines, including both cancerous and non-cancerous cells, to determine the compound's therapeutic index. nih.gov For example, promising antitubercular pyridine-2-methylamine derivatives were evaluated for their cytotoxicity against Vero cells, with most showing low toxicity. nih.gov
Further toxicity evaluation may include assessing the compound's potential to inhibit the hERG potassium channel, as blockage of this channel can lead to cardiac arrhythmias. google.com Predictive models and in vitro assays are used to flag potential hERG inhibitors early in the development process. drugbank.com Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted using computational models to assess the drug-likeness of the compounds. mdpi.com
The following table provides an overview of the pharmacological profiling and toxicity assessment of this compound derivatives:
| Assessment | Methodology | Purpose | Example |
| Primary Activity Screening | High-throughput screening (HTS) assays. ontosight.ai | Identify initial hit compounds. | Screening of Pathogen Box library for antitubercular activity. asm.org |
| Potency Determination | IC50/MIC determination against target/cell lines. nih.gov | Quantify the biological activity of the compound. | Evaluation of sorafenib derivatives against tumor cell lines. nih.gov |
| Selectivity Profiling | Assays against a panel of related and unrelated targets. researchgate.net | Assess potential for off-target effects. | Determining the selectivity of AZD5305 for PARP1 over PARP2. researchgate.net |
| In Vitro Cytotoxicity | Assays against cancerous and non-cancerous cell lines (e.g., Vero). nih.gov | Determine the therapeutic index and potential for general toxicity. | Cytotoxicity testing of antitubercular pyridine-2-methylamines. nih.gov |
| hERG Inhibition | In vitro assays or predictive models. google.com | Assess the risk of cardiac toxicity. google.com | Evaluation of PARP inhibitors for hERG activity. google.com |
| ADMET Prediction | In silico computational models. mdpi.com | Evaluate the drug-likeness and potential pharmacokinetic properties. | ADME profiling of pyridine carboxamide derivatives as urease inhibitors. mdpi.com |
Influence of Molecular Features on Drug-like Properties (e.g., Aqueous Solubility, Bioavailability, Lipophilicity)
The drug-like properties of this compound derivatives, such as aqueous solubility, bioavailability, and lipophilicity, are critically influenced by their molecular features. These properties are often interconnected and must be carefully balanced to develop a successful therapeutic agent.
Lipophilicity , often expressed as LogP or cLogP, is a measure of a compound's affinity for a non-polar environment. It plays a significant role in membrane permeability and, consequently, bioavailability. nih.gov For antitubercular pyridine-2-methylamine derivatives, a positive correlation was observed between cLogP values and antitubercular activity, suggesting that higher lipophilicity is beneficial for crossing the mycobacterial cell wall. nih.gov Similarly, for a series of carboxamides, higher lipophilicity correlated with higher antitumor activity. researchgate.net However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov
Aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body. The this compound scaffold itself has moderate solubility, which can be modulated by the introduction of various substituents. cymitquimica.com For example, in the development of BET bromodomain inhibitors, lead optimization focused on a picolinamide chemotype to achieve high aqueous solubility (>1 mg/mL), which is crucial for in vivo studies. acs.org The introduction of polar functional groups, such as hydroxyl groups, can enhance solubility through hydrogen bonding with water.
Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is influenced by a combination of factors, including aqueous solubility, membrane permeability (related to lipophilicity), and metabolic stability. The pyrrolidine (B122466) core in some N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide analogs is thought to balance lipophilicity and polarity, potentially leading to improved bioavailability compared to bulkier piperidine (B6355638) analogs that may face solubility challenges. Computational models are often used to predict the bioavailability of new compounds early in the drug discovery process. researchgate.net
The following table summarizes the influence of molecular features on the drug-like properties of this compound derivatives:
| Drug-like Property | Influencing Molecular Feature | Effect | Example |
| Lipophilicity (LogP) | N-methyl group | Enhances lipophilicity. cymitquimica.com | N-methyl substitution on the carboxamide nitrogen. cymitquimica.com |
| Aromatic rings (e.g., phenyl, thiophene) | Increase lipophilicity. nih.govresearchgate.net | Sorafenib derivatives with a 4-(4-aminophenoxy) group. nih.gov | |
| Aqueous Solubility | Picolinamide chemotype | Can be optimized for high solubility. acs.org | BET bromodomain inhibitors with >1 mg/mL solubility. acs.org |
| Polar functional groups (e.g., hydroxyl) | Enhance solubility through hydrogen bonding. | Hydroxy-substituted pyrrolidine analogs. | |
| Bioavailability | Balanced lipophilicity and polarity | Can improve oral absorption and distribution. | Pyrrolidine core in certain carboxamide derivatives. |
| Metabolic stability | Resistance to metabolism can increase bioavailability. | Optimization of metabolic stability is a key goal in lead optimization. |
Mechanistic Investigations of N Methylpyridine 2 Carboxamide Action
Molecular Mechanism of Biological Activity
The molecular mechanisms underlying the biological activity of N-methylpyridine-2-carboxamide are multifaceted, involving interactions with various biological targets. While direct studies on this compound are limited in some areas, research on structurally related pyridine (B92270) carboxamide derivatives provides significant insights into its potential modes of action, including enzyme inhibition, molecular interactions with biological systems, and potential cellular effects.
Enzyme Inhibition Mechanisms
Derivatives of pyridine-2-carboxamide have been identified as potent inhibitors of several enzyme classes, suggesting that this compound may exert its biological effects through similar mechanisms. The core structure, featuring a pyridine ring linked to a carboxamide group, is crucial for binding to the active sites of enzymes.
One significant area of investigation is in the inhibition of kinases. For instance, pyridine-2-carboxamide analogues have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator in T cell activation. acs.orgnih.gov The proposed binding mechanism involves the pyridine-2-carboxamide core acting as a hinge-binder, forming hydrogen bonds with the main chain residues of the kinase's hinge region. acs.org This interaction is fundamental for the inhibitory activity of this class of compounds.
Furthermore, substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). nih.govresearchgate.net SHP2 is a key regulator in cellular proliferation pathways and immune checkpoint signaling. nih.govresearchgate.net The inhibitory action of these compounds highlights the versatility of the pyridine carboxamide scaffold in targeting different enzyme families through varied mechanisms.
In a different context, pyridine carboxamide derivatives have been investigated as urease inhibitors. mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a target for the treatment of infections by ureolytic bacteria like Helicobacter pylori. Kinetic and molecular docking studies on these derivatives have revealed that their inhibitory mechanism involves hydrogen bonding, π-π stacking, and van der Waals interactions within the enzyme's active site. mdpi.com
While these studies are on derivatives, they strongly suggest that this compound could act as an enzyme inhibitor, with its specific activity and mechanism being dependent on the target enzyme's structure and active site characteristics.
Prodrug Activation Pathways
Currently, there is a lack of specific information in the scientific literature detailing the design or investigation of this compound as a prodrug. The classical prodrug approach involves the chemical modification of a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties, with the active form being released in vivo through enzymatic or chemical cleavage. scilit.comresearchgate.net Common strategies include the formation of esters or amides to enhance solubility or permeability. nih.govphiladelphia.edu.jo While the carboxamide group of this compound could potentially be part of a larger prodrug system, there are no available studies that have explored this specific application for this compound.
Cellular Effects (e.g., Autophagy Induction)
There is currently no direct scientific evidence linking this compound to the induction of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. While various small molecules are known to modulate autophagy, research specifically investigating the effects of this compound or closely related pyridine carboxamide derivatives on this pathway is not available in the current body of scientific literature.
Molecular Interactions with Biological Systems
The structure of this compound allows for a range of molecular interactions with biological systems. The pyridine ring can participate in π-π stacking interactions with aromatic residues of proteins. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the binding of the molecule to its biological targets.
The ability of pyridine carboxamide ligands to form stable complexes with metal ions is also a key aspect of their molecular interactions. researchgate.net The pyridine nitrogen and the deprotonated carboxamide nitrogen can act as a bidentate ligand, chelating metal ions such as copper(II). researchgate.net This coordination can influence the electronic and steric properties of the metal center, which is relevant for interactions with metalloenzymes and other biological macromolecules containing metal cofactors.
Kinetics of Chemical Reactions Involving this compound Ligands
The kinetics of chemical reactions involving ligands structurally similar to this compound have been investigated, particularly in the context of ligand substitution reactions in metal complexes. A study on the substitution of chloride ligands in dinuclear platinum(II) complexes used a mononuclear analogue, [Pt(N-phenylpyridine-2-carboxamide)Cl₂], to provide comparative kinetic data. mku.ac.ke
The reactions were studied under pseudo-first-order conditions, and the observed pseudo-first-order rate constants were found to obey a two-term rate law. cbpbu.ac.in The reaction pathway was determined to proceed through two well-separated steps. The kinetic data, including low enthalpy of activation (ΔH‡) and negative entropy of activation (ΔS‡), support an associative mechanism of substitution. mku.ac.ke An associative mechanism implies that the incoming nucleophile attacks the metal center before the leaving group has fully departed, forming a higher-coordination intermediate. uci.edulibretexts.orglibretexts.org
The general rate law for such substitution reactions can be expressed as: Rate = k₁[Complex] + k₂[Complex][Y] where Y is the entering ligand. cbpbu.ac.in
The reactivity of such complexes is influenced by several factors, including the steric hindrance of the ligands and the electronic properties of the groups coordinated to the metal center. mku.ac.ke
Catalytic Reaction Mechanisms
While this compound itself is not typically considered a catalyst, its metal complexes can exhibit significant catalytic activity. The pyridine and carboxamide moieties provide a robust coordination environment for metal ions, which can then act as the catalytic center.
Pyridine-containing macrocyclic complexes have been shown to be effective catalysts in a variety of organic transformations, including stereoselective C-C and C-O bond-forming reactions. unimi.it The rigidity of the pyridine ring within the ligand structure can lead to the stabilization of unusual oxidation states of the coordinated metal, which is often a key feature in catalytic cycles. unimi.it
For instance, copper(II) complexes with pyridine carboxamide ligands have been investigated for their catalytic applications. researchgate.netrsc.org These complexes can catalyze reactions such as the synthesis of pyran derivatives and Ullmann cross-coupling reactions for the formation of N-aryl amines. researchgate.netrsc.org The catalytic cycle in these reactions typically involves the coordination of the substrates to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.
The mechanism of transition-metal-catalyzed C-H functionalization of pyridine rings has also been extensively studied. nih.gov In these reactions, the pyridine nitrogen often coordinates to the metal catalyst, directing the C-H activation to the ortho position. nih.gov Although in this case, the pyridine-containing molecule is the substrate rather than the ligand of a catalyst, it demonstrates the fundamental reactivity of the pyridine moiety in the context of transition metal catalysis.
Catalytic Applications Involving N Methylpyridine 2 Carboxamide Scaffolds
Pyridine (B92270) N-Oxidation Catalysis using Hydrogen Peroxide
The N-oxidation of pyridines is a fundamental transformation that enhances the reactivity of the pyridine ring, making it susceptible to a variety of nucleophilic substitution and functionalization reactions. Hydrogen peroxide (H₂O₂) is an ideal oxidant for this process due to its environmental compatibility, as its only byproduct is water. However, the direct reaction between pyridine and H₂O₂ is slow, necessitating the use of a catalyst to activate the peroxide.
Common catalytic strategies for pyridine N-oxidation with H₂O₂ include the use of peracids, often generated in situ from carboxylic acids or anhydrides, or metal-based catalysts. For instance, catalysts like methyltrioxorhenium (MTO) and various manganese porphyrin complexes have been shown to be effective. Additionally, metal-free systems employing maleic anhydride (B1165640) derivatives or lacunary polyoxometalates can catalyze the oxidation under mild conditions.
While the N-methylpyridine-2-carboxamide scaffold is a prominent structural motif in coordination chemistry, its direct application as a catalyst for the N-oxidation of pyridines using hydrogen peroxide is not extensively documented in scientific literature. The catalytic cycle for this reaction typically involves the formation of a highly reactive oxygen-transfer agent. In many systems, a catalyst activates H₂O₂ to facilitate the attack on the nucleophilic nitrogen of the pyridine substrate. For example, heteropolyacid catalysts like Preyssler's anion, H₁₄[NaP₅W₃₀O₁₁₀], have been used for the selective N-oxidation of pyridine carboxylic acids.
Table 1: Comparison of Catalytic Systems for Pyridine N-Oxidation with H₂O₂
| Catalyst System | Substrate Example | Yield (%) | Conditions |
|---|---|---|---|
| Methyltrioxorhenium (MTO) | 3-Picoline | High | 0.2-0.5 mol% MTO, aq. H₂O₂ |
| Mn(TDCPP)Cl / NH₄OAc | Pyridine | High | CH₂Cl₂/CH₃CN |
| Poly(maleic anhydride-alt-1-octadecene) | 2-Chloropyridine (B119429) | >99% | H₂O₂, 7h |
This table presents data for various established catalytic systems to provide context for the pyridine N-oxidation reaction.
Metal-Complex Catalysis with Pyridine-Containing Macrocycles
The incorporation of the pyridine-2-carboxamide unit into macrocyclic structures creates ligands capable of forming highly stable and stereochemically defined metal complexes. The rigidity of the pyridine moiety within the macrocycle skeleton influences the thermodynamic properties and coordination kinetics of the resulting complexes. This pre-organization of the coordination sphere is crucial for catalysis, as it can enforce specific geometries on the metal center, thereby influencing reactivity and selectivity.
Ruthenium complexes featuring macrocycles with a pyridine bis(carboxamide) unit have been synthesized and characterized. These pincer-type macrocyclic ligands create a cavity that can host a catalytically active metal center, demonstrating the utility of this scaffold in designing sophisticated catalysts. The deprotonated amidic nitrogen atoms in these structures are effective at stabilizing metal ions, including those in higher oxidation states, which is a key feature for many oxidative catalytic cycles.
Metal complexes derived from pyridine-containing macrocycles have been successfully employed as catalysts in stereoselective synthesis, particularly in reactions that form C-C and C-O bonds. The well-defined and tunable chiral environment created by these macrocyclic ligands is key to inducing asymmetry. The conformational rigidity imposed by the pyridine ring, combined with chiral elements in other parts of the macrocycle, allows for effective stereochemical control.
For example, ruthenium(II) complexes bearing pyridine carboxamide ligands have demonstrated catalytic efficiency in the transfer hydrogenation of ketones to alcohols (a formal C-O bond forming reduction) and the N-alkylation of amines. These reactions highlight the ability of the pyridine-carboxamide scaffold to support catalytically active metal centers for transformations involving heteroatoms. The development of divergent, C-C bond-forming macrocyclization reactions further underscores the potential of these scaffolds in constructing complex molecular architectures.
The this compound scaffold serves as an effective directing group in transition metal-catalyzed C-H bond activation, a powerful strategy for the direct functionalization of otherwise inert C-H bonds. The pyridine nitrogen and the amide oxygen can chelate to a metal center, such as palladium, positioning it in close proximity to a specific C-H bond and facilitating its cleavage.
This directed approach enables highly regioselective reactions. Palladium-catalyzed C-H functionalization of substrates containing pyridine directing groups has been widely studied for arylation, alkenylation, and alkylation. The amide moiety plays a crucial role; ligands that combine a pyridine ring with other functional groups can tune the reactivity and selectivity of the metal catalyst. This strategy has been applied to functionalize C(sp²)–H bonds in aromatic systems and, more challengingly, C(sp³)–H bonds.
Table 2: Palladium-Catalyzed C-H Functionalization with Pyridine-Amide Directing Groups
| Reaction Type | Substrate Type | Coupling Partner | Catalyst System | Key Feature |
|---|---|---|---|---|
| Arylation | 2-Phenylpyridines | Aryl Halides | Pd(OAc)₂ | Regioselective ortho-arylation |
| Alkenylation | Pyridine N-Oxides | Alkenes | Pd(OAc)₂ / Ag₂CO₃ | Selective ortho-alkenylation |
| Alkylation | Amino Acid Derivatives | Alkyl Halides | Pd(OAc)₂ / Ligand | Ligand-controlled selectivity |
This table provides representative examples of C-H activation reactions enabled by pyridine-based directing groups.
The Baeyer-Villiger oxidation is the transformation of a ketone into an ester or a cyclic ketone into a lactone. This reaction is of significant industrial importance, for example, in the production of ε-caprolactone from cyclohexanone (B45756). While traditionally carried out with peracids, catalytic versions using greener oxidants are highly sought after.
Metal complexes are known to catalyze the Baeyer-Villiger oxidation. The catalytic cycle often involves the activation of the ketone by a Lewis acidic metal center, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by an oxidant. Iron and other transition metal complexes have been investigated as catalysts for this transformation, sometimes using molecular oxygen in conjunction with a sacrificial aldehyde.
However, the specific use of metal complexes derived from this compound scaffolds as catalysts for the Baeyer-Villiger oxidation of cyclohexanone is not a widely reported application in the surveyed chemical literature. Conceptually, a metal complex of a pyridine-carboxamide ligand could function as a Lewis acid to activate the cyclohexanone carbonyl, but specific research demonstrating this catalytic pathway remains limited.
Development of Bifunctional Catalysts
Bifunctional catalysts contain two distinct active sites that work in concert to promote a chemical reaction, often by activating two different substrates or by facilitating sequential steps in a catalytic cycle. The this compound scaffold is well-suited for the design of bifunctional systems. The pyridine nitrogen can act as a Lewis base or a metal-coordinating site, while the amide group can participate in hydrogen bonding or also coordinate to a metal, potentially through the nitrogen or oxygen atom.
This dual functionality is evident in C-H activation catalysis, where the pyridine ring directs the metal catalyst to the correct position while the amide group assists in the stabilization of the catalytic intermediate. In some asymmetric reactions, bifunctional catalysts containing a Lewis acidic metal center and a separate Lewis basic site on the ligand have been developed to activate both the electrophile and the nucleophile simultaneously, leading to high levels of stereoselectivity. The integration of an amide moiety into organocatalysts can provide crucial hydrogen-bonding interactions that help organize the transition state, showcasing the versatility of the amide group in catalyst design beyond simple coordination.
Analytical Methodologies and Advanced Characterization Techniques for N Methylpyridine 2 Carboxamide
Quantitative Analytical Methods
Quantitative analysis is essential for determining the precise amount of N-methylpyridine-2-carboxamide in various samples, including biological matrices and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for this purpose due to its high sensitivity and specificity. rsc.org
High-Throughput Liquid Chromatography/Mass Spectrometry (LC/MS)
High-throughput LC/MS methods are designed for the rapid and efficient quantitative analysis of numerous samples. rsc.org Liquid chromatography separates this compound from other components in a mixture, after which mass spectrometry enables its detection and quantification with exceptional sensitivity. rsc.org Tandem mass spectrometry (LC-MS/MS) is often used for enhanced specificity, particularly in complex matrices like serum or plasma. nih.govnih.gov In this technique, a specific ion of the target molecule is selected and fragmented, and the resulting fragments are monitored. This process, known as multiple-reaction-monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. nih.gov
The development of a quantitative LC/MS method for this compound would involve optimizing several parameters to ensure reliable and reproducible results.
Table 1: Typical LC/MS Parameters for Quantitative Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reverse-Phase | Separation based on hydrophobicity |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) | Elution of the analyte from the column |
| Flow Rate | 0.4 - 0.6 mL/min | Influences retention time and peak shape |
| Injection Volume | 5 - 10 µL | Amount of sample introduced for analysis |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the analyte for detection |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity for quantification |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | The mass-to-charge ratio of the intact molecule |
Determination of Chromatographic Hydrophobicity Index (CHI)
The hydrophobicity of a drug molecule is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME). The Chromatographic Hydrophobicity Index (CHI) offers a high-throughput alternative to traditional methods like determining the octanol/water partition coefficient (log P). nih.govbohrium.com The CHI is derived from retention times observed in a fast-gradient, reversed-phase HPLC method. nih.gov
For this compound, the CHI value would be determined by measuring its retention time on a standard C18 column using a rapid acetonitrile-water gradient. This retention time is then used in a linear correlation equation to calculate the CHI. nih.govbohrium.com The resulting value, typically between 0 and 100, approximates the percentage of acetonitrile required to achieve an equal distribution of the compound between the mobile and stationary phases. nih.gov This index provides a reliable measure of its hydrophobicity, which is valuable for predicting its behavior in biological systems. nih.govbohrium.com
Method Development and Validation in Pharmaceutical Analysis
The development and validation of analytical methods are mandatory requirements in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. emerypharma.comupm-inc.com This process demonstrates that the analytical procedure is accurate, precise, specific, and robust for the quantitative analysis of this compound and its impurities. sysrevpharm.org The validation process is guided by regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). emerypharma.comufag-laboratorien.ch
A typical method development and validation for this compound using HPLC or LC/MS would involve assessing several key performance parameters. emerypharma.comupm-inc.comsysrevpharm.org
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. | Analyte peak is well-resolved from other peaks |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by linearity studies |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. sysrevpharm.orgufag-laboratorien.ch | No significant change in results with minor variations in flow rate, pH, temperature, etc. |
Structure Elucidation and Impurity Profiling
Identifying and characterizing impurities is a critical aspect of pharmaceutical analysis to ensure the safety and purity of the active pharmaceutical ingredient (API). semanticscholar.org The process involves detecting, isolating, and elucidating the structure of any potential impurities in this compound.
For structure elucidation, a combination of hyphenated techniques is typically employed. semanticscholar.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. nih.govmdpi.com Further structural information is obtained through tandem mass spectrometry (MS/MS), which provides characteristic fragmentation patterns. nih.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation. semanticscholar.org Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC) provide detailed information about the molecule's connectivity and spatial arrangement, allowing for the unambiguous identification of an impurity's structure. semanticscholar.orgresearchgate.net
The impurity profiling process for this compound would follow these steps:
Detection : An HPLC method is used to separate this compound from any impurities.
Isolation : If an unknown impurity is detected above a certain threshold, preparative HPLC may be used to isolate a sufficient quantity for characterization. researchgate.net
Characterization : The isolated impurity is then subjected to analysis by HRMS and NMR to determine its precise mass and elucidate its chemical structure. semanticscholar.orgresearchgate.net
This systematic approach ensures that all potential process-related impurities and degradation products are identified and controlled within acceptable limits, safeguarding the quality of the final drug product.
Future Directions and Research Perspectives
Exploration of Novel Derivatives with Enhanced Biological Activity
The development of new chemical entities based on the N-methylpyridine-2-carboxamide framework is a primary focus of future research. Scientists are synthesizing and screening novel analogues with diverse substitutions on both the pyridine (B92270) ring and the amide group to enhance their biological activity, selectivity, and pharmacokinetic properties. One area of exploration involves creating derivatives that can overcome drug resistance, a major challenge in cancer therapy. For example, research into pyridine carboxamide and carbothioamide derivatives has identified compounds with significant urease inhibitory action, which is crucial for combating infections by ureolytic bacteria that can lead to conditions like gastric cancer. mdpi.comnih.gov Structure-activity relationship (SAR) studies are essential in this process, guiding the rational design of molecules with improved potency against targets such as kinases and other enzymes implicated in disease.
In Vivo Validation of Therapeutic Potential
While in vitro and in silico studies provide valuable preliminary data, the validation of therapeutic potential through in vivo models is a critical next step. Future research will heavily focus on translating promising laboratory findings into animal models of human diseases. These studies are essential to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of new this compound derivatives in a complex biological system. Successful outcomes in preclinical animal studies are a prerequisite for advancing these compounds into human clinical trials, bringing them one step closer to becoming approved therapies. For example, pyridine-3-carboxamide analogs have been tested in vivo and shown to be effective against bacterial wilt in tomatoes, demonstrating the potential for these compounds beyond human medicine. nih.gov
Application in Emerging Therapeutic Areas
The versatility of the this compound scaffold opens up possibilities for its application in a variety of emerging therapeutic areas beyond its established role in oncology. Researchers are investigating the potential of its derivatives to treat inflammatory diseases, neurodegenerative disorders, and infectious diseases. rsc.org The ability to modify the core structure allows for the fine-tuning of its properties to interact with a wide range of biological targets. For instance, certain pyridine derivatives have shown antimicrobial and anti-inflammatory activities. rsc.orgsmolecule.com This expansion into new disease areas could lead to the discovery of first-in-class medicines for conditions with limited treatment options.
Multidisciplinary Approaches in this compound Research
The future of research in this field will be characterized by a highly multidisciplinary approach. Collaborations between medicinal chemists, biologists, computational scientists, pharmacologists, and clinicians will be essential to accelerate the discovery and development process. By integrating expertise from various scientific disciplines, researchers can adopt a more holistic approach, from initial drug design and synthesis to preclinical and clinical evaluation. This synergistic collaboration will be crucial for tackling the complexities of drug development and maximizing the therapeutic impact of this compound-based compounds.
Q & A
Q. How should researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
